Ethyl Butyrylacetate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
163.23 g/mol |
IUPAC Name |
ethyl 5,5,6,6,6-pentadeuterio-3-oxohexanoate |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h3-6H2,1-2H3/i1D3,3D2 |
InChI Key |
KQWWVLVLVYYYDT-WNWXXORZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl Butyrylacetate-d5: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Ethyl Butyrylacetate-d5, a deuterated analog of Ethyl Butyrylacetate. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound. The inclusion of data for the non-deuterated form, Ethyl Butyrylacetate (CAS 3249-68-1), is for comparative purposes, as many physical and chemical properties are expected to be similar.
Core Chemical Properties
This compound is a stable isotope-labeled version of Ethyl Butyrylacetate, where five hydrogen atoms have been replaced by deuterium. This labeling is typically on the butyryl group. Such deuterated compounds are invaluable in various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart.
Table 1: General and Physical Properties
| Property | This compound | Ethyl Butyrylacetate (non-deuterated) | Source(s) |
| Molecular Formula | C₈D₅H₉O₃ | C₈H₁₄O₃ | [1] |
| Molecular Weight | 163.226 g/mol | 158.20 g/mol | [1] |
| Appearance | Not specified, likely a clear, colorless liquid | Clear, colorless liquid | [2] |
| Melting Point | Not specified | -44 °C | [2] |
| Boiling Point | Not specified | 104 °C at 22 mmHg; 90 °C at 10 mmHg | [2] |
| Density | Not specified | 0.989 g/mL at 25 °C | |
| Refractive Index | Not specified | n20/D 1.427 | |
| Flash Point | Not specified | 173 °F (78.33 °C) | [3][4] |
| pKa | Not specified | 10.69 ± 0.46 (Predicted) | [3] |
| LogP | Not specified | 1.78 | [3] |
Table 2: Solubility and Stability
| Property | This compound | Ethyl Butyrylacetate (non-deuterated) | Source(s) |
| Water Solubility | Not specified | Immiscible | |
| Solubility in Organic Solvents | Not specified | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol, and oils. | |
| Stability | Stable | Stable under normal temperatures and pressures.[5] | |
| Storage Temperature | -20°C | Room Temperature (Sealed in dry conditions) | [1][6] |
| Incompatibilities | Not specified | Strong oxidizing agents, acids, bases, reducing agents.[3][5] | |
| Decomposition Products | Not specified | Carbon monoxide, carbon dioxide, irritating and toxic fumes and gases upon combustion.[5] |
Experimental Protocols
General Synthesis Approach for Ethyl Butyrylacetate
A common method for the synthesis of β-keto esters like Ethyl Butyrylacetate is the Claisen condensation. The synthesis of the non-deuterated compound has been described involving the reaction of butyryl chloride with Meldrum's acid, followed by reflux in ethanol (B145695).[7]
A potential synthetic route for this compound could involve:
-
Preparation of Deuterated Butyryl Chloride: Starting from butyric acid-d7 or a similarly deuterated precursor, convert it to the corresponding acid chloride, butyryl chloride-d5.
-
Acylation of Meldrum's Acid: React the deuterated butyryl chloride with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) in the presence of a base like pyridine.
-
Ethanolysis: The resulting intermediate is then heated with ethanol to yield this compound.
Workflow for a Potential Synthesis of this compound
Caption: A potential workflow for the synthesis of this compound.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: The recommended storage temperature for this compound is -20°C.[1] The non-deuterated form is considered stable and is typically stored at room temperature in a dry, well-sealed container.
-
Stability: Ethyl Butyrylacetate is stable under normal conditions.[5] It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[3][5]
-
Handling: Use in a well-ventilated area and avoid contact with skin and eyes.[8][5] Standard personal protective equipment should be worn.
Logical Relationships in Application
The primary utility of this compound stems from its isotopic labeling. This property makes it a powerful tool in analytical and metabolic research.
Logical Flow of Application in a Research Context
Caption: Use of this compound in a typical research workflow.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines. Its chemical properties are largely comparable to its non-deuterated analog, with the key difference being the isotopic labeling that enables its use in sensitive analytical methods. Understanding its stability and proper handling procedures is essential for obtaining reliable and reproducible results. This guide provides a foundational understanding of the key technical aspects of this compound to support its effective application in research and development.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl butyrylacetate | 3249-68-1 [chemicalbook.com]
- 4. ethyl 3-oxohexanoate, 3249-68-1 [thegoodscentscompany.com]
- 5. Ethyl 3-oxohexanoate(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. prepchem.com [prepchem.com]
- 8. Ethyl butyrylacetate [chembk.com]
Synthesis and purification of Ethyl Butyrylacetate-d5 for research use
An In-depth Technical Guide to the Synthesis and Purification of Ethyl Butyrylacetate-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of this compound (ethyl 3-oxohexanoate-d5). This isotopically labeled compound is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantitative analysis due to its chemical similarity to the unlabeled analyte and distinct mass.
For the purposes of this guide, this compound is defined as having the deuterium (B1214612) labels on the terminal ethyl group of the butyryl chain, as depicted in the structure below.
Structure: CD₃CD₂CH₂COCH₂COOCH₂CH₃
Synthetic Pathway Overview
The synthesis of this compound is approached via a two-step process. The first step involves the conversion of a commercially available deuterated precursor, Butyric-3,3,4,4,4-d5 acid, into its more reactive acid chloride derivative. The second step is the acylation of the enolate equivalent derived from Meldrum's acid with the prepared Butyryl-d5 chloride, followed by ethanolysis to yield the target β-ketoester.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Butyryl-d5 chloride
This procedure details the conversion of Butyric-3,3,4,4,4-d5 acid to Butyryl-d5 chloride using thionyl chloride.
Materials:
-
Butyric-3,3,4,4,4-d5 acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet leading to a scrubber (to neutralize HCl and SO₂ gases), add Butyric-3,3,4,4,4-d5 acid.
-
Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the flask at room temperature with stirring.
-
Add a catalytic amount (1-2 drops) of anhydrous DMF.
-
Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess thionyl chloride can be removed by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).
-
The resulting crude Butyryl-d5 chloride is then purified by fractional distillation.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of the non-deuterated analogue.[1]
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Butyryl-d5 chloride (from Step 1)
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), dilute solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
In a flask cooled in an ice-water bath (0-5 °C), dissolve Meldrum's acid in anhydrous dichloromethane.
-
Add pyridine (approx. 2.2 equivalents) to the solution while maintaining the temperature.
-
Slowly add the Butyryl-d5 chloride (1 equivalent) dropwise to the cooled solution.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 3 hours.
-
Wash the reaction mixture with a dilute solution of hydrochloric acid to remove the pyridine, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude acylated intermediate as an oil.
-
Dissolve the resulting oil in absolute ethanol and reflux the solution for 6 hours. This step results in the formation of the ethyl ester and the release of acetone (B3395972) and carbon dioxide.
-
After reflux, cool the solution and evaporate the ethanol under reduced pressure to yield the crude this compound.
Purification
The crude product from the synthesis requires purification to be suitable for research use. A two-step purification process involving distillation followed by column chromatography is recommended for high purity.
Vacuum Distillation
The primary method for purifying the crude product is vacuum distillation. This technique separates the desired product from non-volatile impurities and residual solvents.
Protocol:
-
Set up a fractional distillation apparatus for vacuum operation.
-
Transfer the crude this compound oil to the distillation flask.
-
Slowly reduce the pressure and begin heating the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of the non-deuterated analogue is 104 °C at 22 mmHg.[2] The deuterated compound will have a very similar boiling point.
Flash Column Chromatography
For obtaining highly pure material (>98%), flash column chromatography is an effective secondary purification step.
Protocol:
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common mobile phase for esters of this polarity is a mixture of hexanes and ethyl acetate. A good starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.
-
Column Packing: Pack a glass column with silica (B1680970) gel using the chosen eluent.
-
Loading: Dissolve the distilled product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Elute the column with the mobile phase, applying positive pressure to achieve a suitable flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Data and Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉D₅O₃ | - |
| Molecular Weight | 163.23 g/mol | - |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | ~104 °C at 22 mmHg | [2] |
| Density | ~0.989 g/mL at 25 °C | [2] |
| Refractive Index | ~1.427 (n²⁰/D) | [2] |
Predicted Spectroscopic Data
| Technique | Expected Data |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 163. Key fragments would be expected at m/z values corresponding to the loss of ethoxy (M-45), and fragments characteristic of the deuterated butyryl group. |
| ¹H NMR | The spectrum will be similar to the non-deuterated compound, but signals for the terminal methyl and adjacent methylene (B1212753) protons of the butyryl group will be absent. Expected signals: δ ~4.2 (q, 2H, -OCH₂CH₃), δ ~3.4 (s, 2H, -COCH₂CO-), δ ~2.5 (t, 2H, -CD₂CH₂CO-), δ ~1.3 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR | The spectrum will show characteristic peaks for the ester and ketone carbonyls (~202 ppm and ~167 ppm). The signals for the deuterated carbons (C-3 and C-4 of the hexanoyl chain) will appear as multiplets (due to C-D coupling) with significantly reduced intensity compared to the protonated carbons. |
Workflow and Logic Diagram
The following diagram illustrates the complete workflow from synthesis to the final, characterized product.
Caption: Complete workflow for this compound production.
References
In-Depth Technical Guide: Isotopic Purity and Enrichment of Ethyl Butyrylacetate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Ethyl Butyrylacetate-d5, a deuterated analog of ethyl butyrylacetate. This document details the synthesis, analytical methodologies for determining isotopic purity, and presents relevant data for researchers in drug development and other scientific fields where isotopically labeled compounds are crucial.
Introduction to Isotopic Labeling and this compound
Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful tool in pharmaceutical research and development. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used to alter the pharmacokinetic properties of drug candidates, a strategy known as "deuterium switching." This modification can lead to a slower rate of metabolism, thereby increasing the drug's half-life and potentially reducing dosing frequency and improving patient compliance.
Ethyl Butyrylacetate (also known as ethyl 3-oxohexanoate) is a β-keto ester. Its deuterated form, this compound, is of interest as a potential building block in the synthesis of more complex deuterated molecules. The five deuterium atoms are typically located on the butyryl group, at positions 2 and 4, which are susceptible to metabolic oxidation. The stability and purity of the isotopic label are therefore critical for its intended application.
Synthesis and Enrichment of this compound
The most common method for preparing deuterated β-keto esters like this compound is through base-catalyzed hydrogen-deuterium exchange. The protons on the α- and γ-carbons of the butyryl group are acidic due to the electron-withdrawing effect of the two carbonyl groups, making them susceptible to deprotonation and subsequent exchange with deuterium from a deuterated solvent.
General Synthesis Pathway
The synthesis of this compound typically involves the reaction of non-deuterated ethyl butyrylacetate with a deuterium source in the presence of a base. Deuterium oxide (D₂O) is a common and cost-effective deuterium source.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Base-Catalyzed Deuterium Exchange
Materials:
-
Ethyl butyrylacetate
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount) or Potassium Carbonate (K₂CO₃)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Saturated sodium chloride solution
Procedure:
-
To a solution of ethyl butyrylacetate in an appropriate solvent (or neat), add a catalytic amount of a base such as sodium deuteroxide in D₂O or solid potassium carbonate.
-
Add an excess of deuterium oxide to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating for a period of time (typically several hours to overnight) to allow for complete H-D exchange at the acidic positions. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals at the α and γ positions.
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium chloride.
-
Extract the product with a suitable organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography to obtain the final product with high chemical and isotopic purity.
Analytical Methods for Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment is critical to ensure the quality and efficacy of the labeled compound. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
Mass Spectrometry
High-resolution mass spectrometry can distinguish between molecules with very small mass differences, allowing for the determination of the distribution of isotopologues (molecules that differ only in their isotopic composition).
Experimental Workflow for MS Analysis:
Caption: Workflow for isotopic purity analysis by mass spectrometry.
Data Interpretation: The mass spectrum of this compound will show a cluster of peaks corresponding to the different isotopologues (d0 to d5). The relative intensities of these peaks are used to calculate the isotopic purity and enrichment.
Table 1: Theoretical and Example Experimental Mass Spectrometry Data for this compound
| Isotopologue | Mass (Da) | Theoretical Abundance (99% D enrichment) | Example Experimental Abundance |
| d0 (C₈H₁₄O₃) | 158.0943 | ~0.00% | 0.1% |
| d1 (C₈H₁₃DO₃) | 159.1006 | ~0.00% | 0.5% |
| d2 (C₈H₁₂D₂O₃) | 160.1068 | ~0.01% | 1.2% |
| d3 (C₈H₁₁D₃O₃) | 161.1131 | ~0.10% | 3.5% |
| d4 (C₈H₁₀D₄O₃) | 162.1194 | ~4.85% | 10.2% |
| d5 (C₈H₉D₅O₃) | 163.1256 | ~95.05% | 84.5% |
Note: Theoretical abundances are calculated based on a binomial distribution. Experimental values are illustrative and can vary based on synthesis and purification efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the positions of deuterium incorporation and for quantifying the level of deuteration at specific sites. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be significantly reduced or absent.
¹H NMR Analysis:
-
Non-deuterated Ethyl Butyrylacetate: Shows characteristic signals for protons at the α-carbon (singlet or triplet depending on tautomeric form), γ-carbon (triplet), and other positions.
-
This compound: The signals for the α- and γ-protons will be absent or show very low intensity, corresponding to the residual non-deuterated species. Integration of the remaining proton signals against an internal standard can be used to quantify the isotopic purity.
²H NMR spectroscopy can also be used to directly observe the deuterium signals, providing further confirmation of the isotopic labeling.
Logical Relationship between Isotopic Enrichment and Purity
It is important to distinguish between isotopic enrichment and isotopic purity (or species abundance).
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule.
-
Isotopic Purity (Species Abundance): Refers to the percentage of molecules in the sample that have the desired number of deuterium atoms (e.g., the percentage of d5 species).
Caption: Relationship between isotopic enrichment and purity.
High isotopic enrichment at each of the five positions is necessary to achieve high isotopic purity of the d5 species. Even with high enrichment (e.g., 99% D at each site), a statistical distribution of isotopologues will be present.
Conclusion
The synthesis of this compound with high isotopic purity is achievable through base-catalyzed hydrogen-deuterium exchange. Careful control of reaction conditions and rigorous purification are essential. The accurate determination of isotopic purity and enrichment using HRMS and NMR spectroscopy is a critical quality control step. This technical guide provides the foundational knowledge and methodologies for researchers working with this compound and other deuterated compounds, ensuring the reliability and reproducibility of their scientific investigations.
A Technical Guide to High-Purity Ethyl Butyrylacetate-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on high-purity Ethyl Butyrylacetate-d5, a deuterated analog of ethyl butyrylacetate. This document covers its commercial availability, detailed experimental protocols for its synthesis and analysis, and its primary application as an internal standard in quantitative mass spectrometry.
Commercial Availability
High-purity this compound is available from a select number of specialized chemical suppliers. These vendors are crucial for researchers requiring certified reference materials and isotopically labeled compounds for analytical and research purposes. The following table summarizes the key commercial suppliers and their product specifications.
| Supplier | Product Name | Product Code | Molecular Formula | Molecular Weight |
| LGC Standards | This compound | TRC-E900702 | C₈D₅H₉O₃ | 163.226 |
| Toronto Research Chemicals (TRC) | This compound | TRC-E900702 | C₈D₅H₉O₃ | 163.226 |
Note: Availability and product details are subject to change. Please refer to the suppliers' websites for the most current information.
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established chemical principles and adapted for the introduction of deuterium (B1214612) labels.
Synthesis of this compound
A plausible synthetic route to this compound involves the Claisen condensation of ethyl acetate (B1210297) with a deuterated butyryl precursor, such as butyryl-d5 chloride. An alternative approach, based on the principles of deuterium exchange in β-keto esters, involves the direct deuteration of ethyl butyrylacetate under basic conditions using a deuterium source like deuterium oxide (D₂O).
Method: Deuterium Exchange of Ethyl Butyrylacetate
This method is adapted from the known procedures for deuterium exchange in active methylene (B1212753) compounds.
Materials:
-
Ethyl butyrylacetate
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add ethyl butyrylacetate and a 5-fold molar excess of deuterium oxide.
-
Add a catalytic amount of sodium deuteroxide solution in D₂O to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours to allow for H/D exchange at the α-carbon. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the decrease in the signal corresponding to the α-protons.
-
After the exchange is complete, neutralize the catalyst with a minimal amount of DCl in D₂O.
-
Extract the product with anhydrous diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
Purification
The crude this compound can be purified using standard laboratory techniques to achieve high chemical and isotopic purity.
Method: Flash Column Chromatography
-
Prepare a silica (B1680970) gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain high-purity this compound.
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed by analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is used to confirm the structure and to determine the degree of deuteration by observing the disappearance or significant reduction of the proton signals at the deuterated positions (the α-methylene and the butyryl chain).
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the deuterated carbons will show a characteristic triplet splitting due to coupling with deuterium.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition and to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion. The mass spectrum of this compound will show a molecular ion peak at a higher m/z value compared to the non-deuterated analog, corresponding to the incorporation of five deuterium atoms.
Application in Quantitative Analysis: Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of the non-deuterated analyte in complex matrices.[1][2] Deuterated internal standards are considered the gold standard as they have nearly identical physicochemical properties to the analyte, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency, thus effectively correcting for matrix effects and experimental variability.[3]
Workflow for LC-MS/MS Analysis using this compound as an Internal Standard
The following diagram illustrates the typical workflow for a quantitative bioanalytical method using a deuterated internal standard.
This workflow highlights the critical step of adding the internal standard at the beginning of the sample preparation process to account for any analyte loss during extraction and analysis. The ratio of the analyte signal to the internal standard signal is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This approach significantly improves the accuracy and precision of the quantitative results.
References
Technical Guide to the Safe Handling of Ethyl Butyrylacetate-d5
Audience: Researchers, scientists, and drug development professionals.
Chemical Identification and Physical Properties
Ethyl Butyrylacetate-d5 is the deuterated form of Ethyl Butyrylacetate, an organic compound used in the synthesis of pharmaceutical agents.[1] While specific physical constants for the d5 variant are not published, the properties of the non-deuterated compound provide a reliable baseline for handling and storage.
Table 1: Physical and Chemical Properties of Ethyl Butyrylacetate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ (d5: C₈D₅H₉O₃) | [2][3] |
| Molecular Weight | 158.19 g/mol (d5: 163.23 g/mol ) | [2] |
| Appearance | Clear, colorless liquid | [4][5] |
| Odor | Fruity, pineapple-like | [5][6][7] |
| Boiling Point | 104 °C @ 22 mm Hg | [1][5] |
| Melting Point | -93 °C (-135 °F) | [7] |
| Density | 0.989 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.427 | [1][5] |
| Vapor Pressure | 0.243 mmHg at 25 °C | [5] |
| Water Solubility | Immiscible/Slightly soluble | [5][6] |
| Storage Condition | Sealed in dry, room temperature | [5] |
Hazard Identification and Toxicology
Ethyl Butyrylacetate is classified as a combustible liquid and is considered harmful if swallowed.[4][8] The toxicological properties have not been fully investigated, and it should be handled with care in a laboratory setting.[4]
Table 2: Hazard Classification and Toxicological Data
| Hazard Type | Classification & Precautionary Statements | Source(s) |
| OSHA Hazard Class | Combustible liquid (Category 4), Acute oral toxicity (Category 4) | [4] |
| Signal Word | Warning | [4][8] |
| Hazard Statements | H226/H227: Flammable/Combustible liquid and vapor. | [8] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. | [8] |
| P280: Wear protective gloves/eye protection/face protection. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [8] | |
| Acute Oral Toxicity | LD50 Oral (Rat): > 2,000 mg/kg | [9] |
| Skin Irritation | No skin irritation observed in rat studies. | [9][10] |
| Carcinogenicity | Not identified as a carcinogen by IARC or NTP. | [9] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to ensure both personnel safety and the isotopic integrity of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Use in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is required.[4][9]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4] Flame-retardant antistatic protective clothing is recommended if handling large quantities.
-
Respiratory Protection: Generally not required under normal use with adequate ventilation.[8] If vapors are generated, use a NIOSH/MSHA-approved respirator.[9]
General Handling and Hygiene
-
Wash hands and any exposed skin thoroughly after handling.[4][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][8]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid breathing vapors or mists.[4]
-
Keep away from ignition sources such as open flames, hot surfaces, and sparks.[4] Take precautionary measures against static discharge.[9]
Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[4][5]
-
Deuterated Compound Specific Storage: To maintain isotopic purity, store under an inert atmosphere (e.g., argon or nitrogen) to prevent H-D exchange with atmospheric moisture.[11][12] Store in amber vials or in the dark to prevent photodegradation.[11] For long-term storage, temperatures of -20°C are often recommended.[11]
Emergency and First Aid Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Ingestion | If swallowed, call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. If conscious, drink 2-4 cupfuls of milk or water. | [4][13] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [4][13] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap/shower. Wash clothing before reuse. | [9][13] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical aid. | [4][10][13] |
Fire and Spill Response
Fire-Fighting Measures
-
Flash Point: 78 °C (172.4 °F)[13]
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4] Water mist may be used to cool closed containers.[4]
-
Specific Hazards: The material is combustible and containers may explode when heated.[4] Vapors are heavier than air and may spread along floors, creating a risk of explosion.[9] Thermal decomposition can release irritating gases like carbon monoxide and carbon dioxide.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][13]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[9][10] Avoid breathing vapors and contact with skin or eyes.[10]
-
Containment and Cleanup: Cover drains. Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, vermiculite) and collect it into suitable, closed containers for disposal.[4]
Experimental Protocols and Workflows
Protocol: Preparation of Stock Solutions
To preserve the isotopic integrity of this compound, specific protocols for solution preparation should be followed.
-
Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[11]
-
Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere (e.g., in a glovebox with nitrogen or argon).[11][12]
-
Solvent Choice: Use anhydrous, deuterated solvents to prepare solutions. This minimizes the risk of hydrogen-deuterium (H-D) exchange.[12] Avoid acidic or basic solutions which can catalyze this exchange.[11]
-
Dissolution: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of the chosen solvent to dissolve the compound completely. Sonication may be used to ensure full dissolution.[11]
-
Dilution: Once dissolved, dilute to the mark with the solvent. Stopper the flask and mix thoroughly by inverting it multiple times.[11]
-
Storage: Store the resulting solution in a tightly sealed container, protected from light, and at the recommended temperature (4°C for short-term, -20°C for long-term).[11]
Visualized Workflows and Relationships
The following diagrams illustrate the safe handling workflow and the relationship between chemical hazards and required safety precautions.
Caption: Workflow for safe handling of this compound.
Caption: Relationship between hazards and mitigation measures.
References
- 1. Ethyl butyrylacetate | 3249-68-1 [chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Ethyl butyrylacetate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. ETHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. directpcw.com [directpcw.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Characteristics of Ethyl Butyrylacetate-d5
This technical guide provides a comprehensive overview of the known physical characteristics of this compound (EBA-d5). Due to the limited availability of experimental data for the deuterated variant, this document presents information for both EBA-d5 and its non-deuterated analog, Ethyl Butyrylacetate, for comparative purposes. The inclusion of data for the non-deuterated compound serves as a reliable estimate for the properties of its deuterated counterpart, as the physical differences are expected to be minimal.
This guide details standard experimental protocols for the determination of key physical properties and includes a workflow for its synthesis and purification.
Core Physical and Chemical Properties
The primary physical characteristics of this compound and its non-deuterated form are summarized below. The primary difference lies in the molecular weight due to the substitution of five hydrogen atoms with deuterium. This change may lead to subtle variations in properties such as density and boiling point.
Table 1: Comparative Physical Properties of this compound and Ethyl Butyrylacetate
| Property | This compound | Ethyl Butyrylacetate (Non-deuterated) |
| Molecular Formula | C₈D₅H₉O₃[1] | C₈H₁₄O₃[2][3][4][5][6] |
| Molecular Weight | 163.226 g/mol [1] | ~158.20 g/mol [2][3][4][7][8] |
| CAS Number | Not available | 3249-68-1[1][2][4][5][7] |
| Appearance | Not specified (Expected: Clear, colorless liquid) | Clear, colorless liquid[2][3] |
| Melting Point | Not specified | -44 °C[2][3][9] |
| Boiling Point | Not specified | 104 °C @ 22 mmHg[2][3][7][9] |
| Density | Not specified | 0.989 g/mL @ 25 °C[2][3][7] |
| Refractive Index (n²⁰/D) | Not specified | 1.427[2][3][7] |
| Solubility | Not specified | Immiscible in water; Soluble in oil, Chloroform, Methanol[2][3] |
| Odor | Not specified | Fruity, pineapple, and green notes[2][3] |
Synthesis and Purification Workflow
The synthesis of Ethyl Butyrylacetate provides a foundational workflow that can be adapted for its deuterated analog by using appropriate deuterated starting materials. The following diagram illustrates the key steps from reaction to purification.
Caption: General workflow for the synthesis of Ethyl Butyrylacetate.
Experimental Protocols
The following sections detail the methodologies for synthesizing the compound and determining its key physical properties.
Synthesis of Ethyl 3-Oxohexanoate (B1246410) (Ethyl Butyrylacetate)
This protocol is based on the synthesis of the non-deuterated compound and can be adapted for the -d5 variant by utilizing deuterated butyryl chloride.[10]
-
Reaction Setup: Dissolve 176 g of 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) in 550 ml of dichloromethane and 188 ml of pyridine in a suitable reaction vessel.
-
Acylation: Cool the mixture to 5°C using an ice-water bath. Add 133 ml of butyryl chloride dropwise to the solution while maintaining the temperature.
-
Reaction: Once the addition is complete, remove the cooling bath and stir the mixture for three hours at room temperature.
-
Work-up: Wash the resulting solution with a dilute solution of hydrochloric acid to remove pyridine. Subsequently, dry the organic layer over anhydrous magnesium sulfate.
-
Esterification: Evaporate the solvent under vacuum to yield an oil. Dissolve this oil in 700 ml of absolute ethanol and reflux the mixture for six hours to facilitate esterification.
-
Purification: After the reflux is complete, evaporate the ethanol under vacuum. Purify the resulting residue by vacuum distillation to obtain pure Ethyl 3-oxohexanoate.[10]
Boiling Point Determination (Thiele Tube Method)
This micro-scale method is suitable for determining the boiling point with a small amount of sample.[11]
-
Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid sample of this compound.
-
Capillary Insertion: Insert a capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.
-
Heating: Place the entire assembly into a Thiele tube containing mineral oil, ensuring the sample is submerged below the oil level.[11]
-
Observation: Gently and continuously heat the side arm of the Thiele tube with a microburner. Heat until a vigorous and continuous stream of bubbles emerges from the capillary tube.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] Record the ambient barometric pressure, as boiling point is pressure-dependent.
Density Determination
Density is a fundamental physical property defined as mass per unit volume. For deuterated liquids, a vibrating tube densitometer provides high accuracy.[12]
-
Instrumentation: Utilize a calibrated vibrating tube densitometer. Ensure the instrument is cleaned and dried according to the manufacturer's instructions.
-
Calibration: Calibrate the instrument using two standards of known density that bracket the expected density of the sample (e.g., dry air and deionized water).
-
Temperature Control: Set the instrument to the desired temperature (e.g., 25.0 °C) and allow it to equilibrate.
-
Sample Injection: Carefully inject the this compound sample into the measurement cell, ensuring no air bubbles are present.
-
Measurement: Allow the reading to stabilize. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. Record the density value.
-
Cleaning: Thoroughly clean the cell with appropriate solvents after the measurement is complete.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a useful parameter for purity assessment.
-
Instrumentation: Use a calibrated Abbe refractometer with a sodium (D-line) light source.
-
Temperature Control: Ensure the refractometer prisms are set to a constant temperature, typically 20.0 °C, using a circulating water bath.[13]
-
Sample Application: Place a few drops of the this compound sample onto the surface of the lower prism.
-
Measurement: Close the prisms and allow a minute for thermal equilibrium. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale.
-
Cleaning: Clean the prism surfaces immediately after use with a soft tissue and an appropriate solvent like ethanol or acetone.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Ethyl butyrylacetate [chembk.com]
- 3. Ethyl butyrylacetate | 3249-68-1 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl butyrylacetate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Ethyl butyrylacetate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Ethyl 3-oxohexanoate = 98 3249-68-1 [sigmaaldrich.com]
- 8. 3249-68-1|Ethyl Butyrylacetate|BLD Pharm [bldpharm.com]
- 9. Ethyl butyrylacetate | 3249-68-1 [amp.chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. symposium.foragerone.com [symposium.foragerone.com]
- 13. ocw.mit.edu [ocw.mit.edu]
Ethyl Butyrylacetate-d5 as a Tracer in Metabolic Pathway Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are invaluable tools for elucidating complex metabolic pathways in vivo. This technical guide explores the potential application of Ethyl Butyrylacetate-d5 as a novel tracer for investigating fatty acid metabolism and ketogenesis. While direct experimental literature on this compound is limited, this document provides a comprehensive, hypothetical framework for its use, drawing upon established principles of metabolic tracing and the known biochemistry of related compounds. We present a proposed metabolic pathway, detailed experimental protocols for in vivo studies, hypothetical quantitative data, and visualizations to guide researchers in exploring the utility of this tracer.
Introduction to this compound as a Metabolic Tracer
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a living system. Deuterium (B1214612) (²H), a stable isotope of hydrogen, is frequently used to label molecules for these studies. When a deuterated compound is introduced into a biological system, its metabolic fate can be traced by detecting the incorporation of deuterium into downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Ethyl Butyrylacetate (also known as ethyl 3-oxohexanoate) is a β-keto ester. Its structure suggests a plausible entry into key metabolic pathways, including fatty acid metabolism and the production of ketone bodies. The deuterated form, this compound, where five hydrogen atoms on the ethyl group have been replaced with deuterium, offers a distinct mass shift that facilitates its detection and the tracking of its metabolic products.
This guide proposes a model for the use of this compound as a tracer to probe the dynamics of ketogenesis, a critical metabolic process in states of fasting, prolonged exercise, and in pathological conditions such as diabetes.
Proposed Metabolic Pathway of this compound
The primary metabolic fate of this compound is hypothesized to begin with rapid in vivo hydrolysis, followed by entry into the ketogenic pathway within the liver mitochondria.
Step 1: In Vivo Hydrolysis Upon administration, esterases in the plasma and tissues are expected to rapidly hydrolyze this compound. This reaction would yield 3-oxohexanoate (B1246410) and ethanol-d5[1]. The rapid nature of this hydrolysis for fatty acid ethyl esters has been previously documented[1][2].
Step 2: Conversion to Acetoacetyl-CoA The resulting 3-oxohexanoate can then be activated to its coenzyme A (CoA) thioester, 3-oxohexanoyl-CoA, by CoA ligases. Subsequently, through a process analogous to the final step of β-oxidation, 3-oxohexanoyl-CoA would be cleaved by a thiolase enzyme into two molecules of acetyl-CoA. One of these, derived from the butyryl portion of the original molecule, would be unlabeled, while the other would be acetyl-CoA. However, a more direct pathway would involve the conversion of 3-oxohexanoate to acetoacetate (B1235776) and acetyl-CoA.
Step 3: Ketogenesis The acetoacetate can then be reduced to β-hydroxybutyrate, or spontaneously decarboxylate to acetone. The deuterated ethanol-d5 (B126515) would be metabolized via alcohol dehydrogenase and aldehyde dehydrogenase, potentially leading to deuterated acetyl-CoA, which could also enter various metabolic pathways, including the TCA cycle and fatty acid synthesis. The primary focus of this proposed tracer application is the fate of the butyrylacetate moiety.
The following diagram illustrates the proposed metabolic cascade:
References
The Gold Standard: A Technical Guide to Deuterium-Labeled Standards in Fatty Acid Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling, particularly with deuterium (B1214612), has become an indispensable tool in fatty acid research, offering unparalleled accuracy and precision in quantification and metabolic tracing. This technical guide provides an in-depth exploration of the synthesis, application, and analysis of deuterium-labeled fatty acid standards. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage these powerful tools in their work. This guide details established methodologies for sample preparation, mass spectrometric analysis, and data interpretation, and includes mandatory visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction: The Power of Isotope Dilution
The accurate quantification of fatty acids in complex biological matrices is a significant analytical challenge. Variations in sample extraction efficiency, ionization suppression in mass spectrometry, and instrument response can all contribute to significant analytical error. The isotope dilution mass spectrometry (ID-MS) method, employing deuterium-labeled internal standards, effectively mitigates these issues.[1][2] Deuterium-labeled standards are chemically identical to their endogenous counterparts but are distinguishable by their increased mass. By adding a known amount of the deuterated standard to a sample at the earliest stage of analysis, it experiences the same processing and analytical variations as the target analyte. The ratio of the endogenous analyte to the deuterated standard is measured by the mass spectrometer, allowing for highly accurate and precise quantification, independent of sample loss or matrix effects.[2][3]
Synthesis of Deuterium-Labeled Fatty Acids
The availability of high-purity deuterium-labeled fatty acids is crucial for their application as internal standards. Several synthetic strategies are employed, with the choice of method depending on the desired labeling pattern and the structure of the fatty acid.
One common method involves the catalytic H/D exchange of saturated fatty acids under hydrothermal conditions using D2O as the deuterium source and a platinum catalyst.[4] For unsaturated fatty acids, a multi-step approach is often necessary, starting with deuterated saturated precursors that are then chemically modified to introduce double bonds, for example, via a Wittig reaction.[5]
Core Applications in Fatty Acid Research
Deuterium-labeled standards are instrumental in a wide array of applications in fatty acid research, from metabolic flux analysis to quantitative lipidomics.
Metabolic Tracing and Flux Analysis
Deuterium-labeled fatty acids are powerful tracers for elucidating the dynamics of fatty acid metabolism in vivo and in vitro. By introducing a labeled fatty acid into a biological system, researchers can track its incorporation into complex lipids, its conversion into other fatty acids through elongation and desaturation, and its breakdown via β-oxidation.[6] This approach provides invaluable insights into metabolic pathways and their regulation in health and disease.
Quantitative Lipidomics
In the field of lipidomics, which aims to comprehensively analyze the lipid content of a biological system, deuterium-labeled standards are essential for accurate quantification.[7][8] A cocktail of deuterated standards representing different lipid classes is often added to the sample to allow for the precise measurement of a wide range of fatty acids and lipid species.[7]
Drug Development and Clinical Diagnostics
The precise quantification of fatty acids is critical in drug development for assessing the effects of new therapeutic agents on lipid metabolism. Furthermore, alterations in fatty acid profiles are associated with numerous diseases, making their accurate measurement a valuable tool in clinical diagnostics. Deuterium-labeled standards ensure the reliability of these measurements, which is paramount in a clinical setting.[9]
Experimental Protocols
The successful application of deuterium-labeled standards hinges on robust and well-validated experimental protocols. This section provides detailed methodologies for the analysis of fatty acids using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation from Biological Matrices
The initial step in fatty acid analysis is the extraction of lipids from the biological sample. The choice of extraction method depends on the sample type (e.g., plasma, tissue, cells) and the specific fatty acids of interest.
Protocol for Lipid Extraction from Plasma:
-
To 100 µL of plasma in a glass tube, add a known amount of the deuterated internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.[10]
-
Dry the lipid extract under a stream of nitrogen.
Derivatization for GC-MS Analysis
For GC-MS analysis, fatty acids must be derivatized to increase their volatility. A common method is the conversion to fatty acid methyl esters (FAMEs).
Protocol for FAME Derivatization:
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Seal the tube and heat at 100°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[9]
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-225ms).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).
Typical GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, ramp to 220°C at 4°C/min, hold for 15 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions for each FAME and its deuterated counterpart |
LC-MS/MS Analysis
LC-MS/MS offers an alternative to GC-MS, often with simpler sample preparation as derivatization may not be required for all fatty acids.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.
-
Tandem Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of electrospray ionization (ESI) and multiple reaction monitoring (MRM).
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for the separation of target fatty acids |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each fatty acid and its deuterated standard |
Data Presentation: Quantitative Performance
The use of deuterium-labeled internal standards in conjunction with mass spectrometry provides excellent quantitative performance. The following tables summarize typical performance characteristics for fatty acid analysis using these methods.
Table 1: Performance Characteristics of GC-MS based Fatty Acid Quantification with Deuterated Internal Standards
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [11] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [12] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | [13] |
| Intra-day Precision (%RSD) | < 10% | [13] |
| Inter-day Precision (%RSD) | < 15% | [13] |
| Accuracy/Recovery | 90 - 110% | [13] |
Table 2: Performance Characteristics of LC-MS/MS based Fatty Acid Quantification with Deuterated Internal Standards
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [14][15] |
| Limit of Detection (LOD) | 1 - 10 nM | [16] |
| Limit of Quantification (LOQ) | 5 - 50 nM | [17] |
| Intra-day Precision (%CV) | < 12% | [15] |
| Inter-day Precision (%CV) | < 20% | [15] |
| Accuracy/Recovery | 92 - 120% | [15] |
Mandatory Visualizations: Pathways and Workflows
To facilitate a deeper understanding, this section provides diagrams of key fatty acid metabolic pathways and a typical experimental workflow for quantitative lipidomics.
De Novo Lipogenesis Pathway
The synthesis of fatty acids from non-lipid precursors is a fundamental metabolic process.
Caption: De Novo Lipogenesis Pathway.
Beta-Oxidation Pathway
The catabolic process of breaking down fatty acids to generate energy.
Caption: Beta-Oxidation Spiral.
Eicosanoid Biosynthesis Pathway
The synthesis of signaling molecules from arachidonic acid.
Caption: Eicosanoid Biosynthesis.
Experimental Workflow for Quantitative Lipidomics
A comprehensive workflow from sample collection to data analysis.
Caption: Quantitative Lipidomics Workflow.
Conclusion
Deuterium-labeled standards have revolutionized fatty acid research by providing a robust and reliable means for accurate quantification and metabolic tracing. The methodologies outlined in this guide, from sample preparation to mass spectrometric analysis, represent the current best practices in the field. By adhering to these protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data, thereby advancing our understanding of the critical role of fatty acids in health and disease and accelerating the development of novel therapeutics.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS Method for the Quantification of Ethyl Butyrylacetate Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl butyrylacetate is a beta-keto ester used in the synthesis of various pharmaceutical agents and as a flavoring component. Accurate quantification of this and similar compounds in complex matrices is crucial for research and quality control. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of ethyl butyrylacetate, employing Ethyl Butyrylacetate-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry assays, as it effectively compensates for variations in sample preparation, chromatography, and ionization, ensuring high accuracy and precision.[1]
This document provides detailed protocols for sample preparation via liquid-liquid extraction (LLE), specifies the LC-MS/MS instrument parameters, and presents the data in a clear, tabular format.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective technique for separating analytes from complex sample matrices.[2] This protocol is designed for the extraction of ethyl butyrylacetate from a biological matrix such as plasma.
Materials:
-
Blank plasma
-
Ethyl Butyrylacetate standard stock solution (1 mg/mL in methanol)
-
This compound (Internal Standard) stock solution (1 mg/mL in methanol)
-
Working standard and IS solutions (prepared by diluting stock solutions in 50:50 methanol:water)
-
0.1 M Sodium Hydroxide
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
To adjust the pH and ensure the analyte is in its unionized form, add 20 µL of 0.1 M Sodium Hydroxide.
-
Add 600 µL of ethyl acetate to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation is performed using a reverse-phase C18 column, which is a common choice for separating small organic molecules.[3] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 1.0 | 70 | 30 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 70 | 30 |
| 8.0 | 70 | 30 |
Mass Spectrometry (MS) Parameters:
The following MS parameters are suggested as a starting point for method development. Optimization, particularly of the collision energy, is essential to achieve the best performance. The proposed MRM transitions are based on the known fragmentation patterns of beta-keto esters, which typically involve cleavage alpha to the carbonyl groups.[4][5]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) - Starting Point |
|---|---|---|---|---|
| Ethyl Butyrylacetate | 159.2 | 114.2 | 150 | 15 |
| 159.2 | 71.1 | 150 | 20 | |
| This compound | 164.2 | 119.2 | 150 | 15 |
| | 164.2 | 76.1 | 150 | 20 |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following table provides an example of a calibration curve for the quantification of ethyl butyrylacetate.
Table 3: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 1,520 | 510,000 | 0.00298 |
| 5.0 | 7,850 | 525,000 | 0.01495 |
| 10.0 | 16,100 | 515,000 | 0.03126 |
| 50.0 | 82,300 | 520,000 | 0.15827 |
| 100.0 | 165,000 | 518,000 | 0.31853 |
| 500.0 | 835,000 | 522,000 | 1.59962 |
| 1000.0 | 1,680,000 | 517,000 | 3.24952 |
| R² | | | 0.9995 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Marked difference in fragmentation between collision-induced excitation and chemi-excitation of keto esters produced from dioxetanes bearing a 4-(benzothiazol-2-yl)-3-hydroxyphenyl moiety in negative-mode matrix-assisted laser desorption/ionization time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
Application Note: Tracing Fatty Acid and Ketone Body Metabolism with Ethyl Butyrylacetate-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1] Stable isotope tracers are instrumental in these studies, allowing researchers to track the fate of specific atoms through metabolic pathways.[2][3] While tracers like 13C-glucose and 13C-glutamine are widely used, there is a growing need for novel tracers to probe specific metabolic pathways. This document describes a hypothetical application of Ethyl Butyrylacetate-d5 as a stable isotope tracer for investigating the interplay between fatty acid oxidation and ketone body metabolism.
This compound, a deuterated form of ethyl 3-oxohexanoate, can theoretically serve as a precursor for both labeled butyrate (B1204436) and labeled acetyl-CoA. Upon cellular uptake, esterases would cleave the molecule into ethanol (B145695) and butyrylacetate-d5. The butyrylacetate-d5 can then be converted to butyryl-CoA-d5, which can enter the fatty acid β-oxidation pathway. Alternatively, it can be cleaved into two molecules of acetyl-CoA, with the deuterium (B1214612) label being carried on one of them (acetyl-CoA-d2). This dual-entry property makes this compound a potentially valuable tool for simultaneously tracing pathways originating from both four-carbon and two-carbon units.
Hypothetical Metabolic Fate of this compound
The proposed metabolic pathway for this compound is outlined below. The five deuterium atoms are positioned on the butyryl moiety of the molecule.
Caption: Proposed metabolic fate of this compound.
Experimental Protocols
This section provides a detailed, hypothetical protocol for a cell-based metabolic flux experiment using this compound.
1. Cell Culture and Labeling
-
Cell Line: A relevant cell line for studying fatty acid and ketone body metabolism, such as the human hepatoma cell line HepG2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Labeling Medium: Prepare a labeling medium by supplementing DMEM (without glucose and glutamine) with 10 mM glucose, 2 mM glutamine, and 100 µM this compound.
-
Procedure:
-
Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.
-
The next day, wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the standard culture medium with the prepared labeling medium.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation.
-
2. Metabolite Extraction
-
Reagents: 80% methanol (B129727) (pre-chilled to -80°C), deionized water.
-
Procedure:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried extracts in a suitable solvent for mass spectrometry analysis (e.g., 50% methanol).
-
3. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS), such as a Q-Exactive Orbitrap mass spectrometer.
-
Chromatography: Use a C18 reverse-phase column for separating polar metabolites.
-
Mass Spectrometry Method:
-
Ionization Mode: Negative ion mode for detecting organic acids and phosphorylated compounds.
-
Scan Range: m/z 70-1000.
-
Resolution: 70,000.
-
Data Analysis: Analyze the data using software capable of identifying and quantifying isotopologues (e.g., MAVEN, XCMS). Correct for the natural abundance of stable isotopes.
-
Experimental Workflow
References
- 1. Metabolic tracing analysis reveals substrate specific metabolic deficits in platelet storage lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating Syntrophic Butyrate-Degrading Populations in Anaerobic Digesters Using Stable-Isotope-Informed Genome-Resolved Metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating Syntrophic Butyrate-Degrading Populations in Anaerobic Digesters Using Stable-Isotope-Informed Genome-Resolved Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of a Novel Therapeutic Agent in Human Plasma Using Ethyl Butyrylacetate-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantitative determination of a novel therapeutic agent, designated as "Analyte X," in human plasma. The method utilizes a simple and efficient protein precipitation extraction procedure and leverages the stable isotope-labeled internal standard, Ethyl Butyrylacetate-d5, to ensure accuracy and precision. Chromatographic separation is achieved using a reverse-phase HPLC system, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 1.0 to 1000 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, recovery, and matrix effect, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
The development of novel therapeutic agents requires sensitive and reliable bioanalytical methods for their quantification in biological matrices. This is crucial for evaluating the pharmacokinetic properties and ensuring the safety and efficacy of new drug candidates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is a key component of a robust bioanalytical method, as it effectively compensates for variability in sample preparation and instrument response.[1][2]
This application note details a complete workflow for the analysis of "Analyte X," a small molecule ester-containing compound, from human plasma. This compound was selected as the internal standard due to its structural similarity to the analyte and its commercial availability. The described method provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the validation results.
Experimental Protocols
Materials and Reagents
-
Analytes: Analyte X (hypothetical), this compound (Internal Standard)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Chemicals: Ammonium acetate (B1210297) (LC-MS grade)
-
Biological Matrix: Human plasma (K2EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: Q1: m/z (to be determined for a specific analyte) -> Q3: m/z (to be determined)
-
This compound (IS): Q1: 163.1 -> Q3: 92.1 (hypothetical, based on potential fragmentation)
-
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 60 psi
-
Collision Gas (CAD): Medium
-
Data Presentation
Calibration Curve
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The linear regression analysis of the peak area ratio (Analyte/IS) versus concentration yielded a correlation coefficient (r²) of >0.995.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1.0 (LLOQ) | 0.012 | 98.5 |
| 2.5 | 0.031 | 101.2 |
| 10 | 0.125 | 99.8 |
| 50 | 0.630 | 100.5 |
| 100 | 1.258 | 99.1 |
| 250 | 3.145 | 98.7 |
| 500 | 6.290 | 100.2 |
| 1000 (ULOQ) | 12.580 | 101.0 |
Table 1: Summary of the calibration curve performance for Analyte X in human plasma.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 4.8 | 98.2 | 5.5 | 99.1 |
| LQC | 3.0 | 3.5 | 101.5 | 4.2 | 100.8 |
| MQC | 75 | 2.8 | 99.6 | 3.1 | 99.9 |
| HQC | 750 | 2.1 | 100.3 | 2.5 | 100.5 |
Table 2: Intra- and inter-day precision and accuracy for the analysis of Analyte X in human plasma.
Matrix Effect and Recovery
The matrix effect and recovery of Analyte X were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 3.0 | 98.7 | 95.2 |
| HQC | 750 | 101.2 | 96.8 |
Table 3: Matrix effect and recovery of Analyte X from human plasma.
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of Analyte X in plasma.
Caption: Logical workflow of the bioanalytical method lifecycle.
Conclusion
A simple, rapid, and sensitive LC-MS/MS method for the quantification of Analyte X in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard, this compound, and a straightforward protein precipitation protocol ensures the method is both accurate and robust. With a lower limit of quantification of 1.0 ng/mL, the assay is well-suited for application in clinical pharmacokinetic studies and for therapeutic drug monitoring of this novel therapeutic agent.
References
Application Note: Tracing de novo Fatty Acid Synthesis In Vivo with Ethyl Butyrylacetate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process. Dysregulation of DNL is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. Stable isotope tracers are powerful tools for quantifying the contribution of DNL to the overall fatty acid pool in vivo. Ethyl Butyrylacetate-d5 is a novel tracer for monitoring DNL. Following administration, it is rapidly hydrolyzed in vivo to yield deuterated butyrate (B1204436) and ethanol. The deuterated butyrate is then converted to deuterated acetyl-CoA, the primary building block for fatty acid synthesis. The incorporation of deuterium (B1214612) into newly synthesized fatty acids can be quantified using mass spectrometry, providing a dynamic measure of DNL rates.
Principle of the Method
This compound serves as a stable isotope-labeled precursor for de novo fatty acid synthesis. The core principle lies in the metabolic conversion of the deuterated butyrate moiety into acetyl-CoA. This process introduces a deuterium label into the acetyl-CoA pool, which is subsequently utilized by fatty acid synthase (FASN) to build fatty acid chains. By measuring the isotopic enrichment of deuterium in various fatty acid species, researchers can quantify the rate of their synthesis.
Applications
-
Quantifying hepatic de novo lipogenesis: Assess the rate of new fatty acid synthesis in the liver under various physiological and pathological conditions.
-
Evaluating therapeutic interventions: Determine the efficacy of drugs targeting fatty acid metabolism by measuring changes in DNL rates.
-
Studying metabolic flux: Trace the contribution of different substrates to the fatty acid pool in metabolic research.
-
Investigating disease mechanisms: Elucidate the role of DNL in the pathophysiology of metabolic diseases.
Advantages of this compound
-
Specific for de novo synthesis: The deuterium label is incorporated during the synthesis of fatty acids, allowing for direct measurement of this pathway.
-
Stable and non-radioactive: As a stable isotope tracer, it is safe for use in both animal and human studies.
-
Rapid hydrolysis: The ester is quickly cleaved in vivo, ensuring the timely delivery of the deuterated precursor to the metabolic pathways.
Quantitative Data Summary
The following tables provide a template for presenting quantitative data from in vivo studies using this compound. Actual values will vary based on the experimental model, conditions, and analytical methods.
Table 1: Isotopic Enrichment of Palmitate in Liver Tissue
| Treatment Group | Time Point | Deuterium Enrichment (Atom Percent Excess) |
| Control | 2 hours | Value |
| Control | 6 hours | Value |
| Treatment X | 2 hours | Value |
| Treatment X | 6 hours | Value |
Table 2: Fractional Contribution of de novo Lipogenesis to Plasma Triglyceride-Fatty Acids
| Subject ID | Baseline DNL (%) | Post-Intervention DNL (%) | Change (%) |
| 1 | Value | Value | Value |
| 2 | Value | Value | Value |
| 3 | Value | Value | Value |
Experimental Protocols
In Vivo Animal Study Protocol
Objective: To quantify the rate of de novo fatty acid synthesis in a mouse model of diet-induced obesity.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
C57BL/6J mice on a high-fat diet
-
Standard laboratory equipment for animal handling and sample collection
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Tracer Preparation: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.
-
Tracer Administration: Administer this compound to the mice via oral gavage or intraperitoneal injection. The dosage should be optimized based on preliminary studies.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 1, 2, 4, 6 hours) post-tracer administration. Process blood to obtain plasma.
-
Tissues: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue). Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Lipid Extraction:
-
Extract total lipids from plasma and tissue samples using a standard method such as the Folch or Bligh-Dyer method.
-
-
Fatty Acid Derivatization:
-
Saponify the extracted lipids to release free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the FAMEs by GC-MS to determine the isotopic enrichment of deuterium in specific fatty acids (e.g., palmitate, stearate).
-
Alternatively, analyze intact lipids by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the atom percent excess (APE) of deuterium in the fatty acids.
-
Determine the fractional synthesis rate (FSR) of the fatty acids using appropriate metabolic models.
-
Visualizations
Caption: Metabolic pathway of this compound for tracing de novo fatty acid synthesis.
Caption: General experimental workflow for an in vivo fatty acid metabolism study.
Troubleshooting & Optimization
Preventing isotopic exchange in deuterated ketoesters like Ethyl Butyrylacetate-d5
Topic: Preventing Isotopic Exchange in Deuterated Ketoesters
For researchers, scientists, and professionals in drug development, maintaining the isotopic integrity of deuterated compounds like Ethyl Butyrylacetate-d5 is critical for experimental accuracy. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the common challenge of deuterium-hydrogen (D-H) exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in this compound and why is it a problem?
A1: Isotopic exchange is a process where deuterium (B1214612) (D) atoms on the this compound molecule are replaced by hydrogen (H) atoms from the surrounding environment.[1] Ethyl Butyrylacetate is a β-ketoester, and the deuterium atoms on the α-carbon (the carbon between the two carbonyl groups) are particularly susceptible to exchange. This process is problematic as it lowers the isotopic purity of the compound, which can compromise the results of studies relying on the deuterated standard, such as in pharmacokinetic analyses or as internal standards in mass spectrometry.[2][3]
Q2: What is the primary mechanism causing deuterium loss?
A2: The primary mechanism is keto-enol tautomerism.[4][5] In the presence of an acid or a base, the keto form of this compound is in equilibrium with its enol (acid-catalyzed) or enolate (base-catalyzed) form.[6][7] In these intermediate forms, the α-deuteron becomes labile and can be replaced by a proton from any protic source, such as water, alcohols, or even trace moisture.[1][8]
Q3: How can I detect if isotopic exchange has occurred?
A3: Isotopic exchange can be detected and quantified using several analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to assess isotopic purity by quantifying residual proton signals at the deuterated positions.[9][10] A decrease in isotopic enrichment can be monitored over time.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely measure the mass-to-charge ratio (m/z) of the molecule.[11] A loss of deuterium will result in a corresponding decrease in the molecular weight, which can be observed as a shift in the m/z value.[12]
Q4: What are the ideal storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in an inert, anhydrous, and aprotic environment.[1][2] The ideal practice is to store the compound in a flame-dried amber vial with a PTFE-lined cap, under an inert atmosphere like argon or nitrogen, at low temperatures (-20°C or below).[1][9] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture inside.[9]
Troubleshooting Guides
This guide addresses specific issues you might encounter during common experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium after synthesis and aqueous workup. | 1. Residual acid or base from the reaction is catalyzing the exchange.[1]2. Protic solvents (e.g., water) used during extraction are a source of protons.[1] | 1. Carefully neutralize the reaction mixture to a pH of ~7 before workup.2. Perform the workup quickly and at low temperatures (0-4°C) to minimize the reaction rate.[13]3. If an aqueous wash is unavoidable, consider using a cooled, weak buffer solution (pH ~4-5) instead of pure water to minimize the concentration of hydroxide (B78521) ions.[1]4. Whenever possible, use anhydrous, aprotic solvents like dichloromethane (B109758) or ethyl acetate (B1210297) for extraction.[1] |
| Isotopic purity decreases after purification by flash chromatography. | 1. Standard silica (B1680970) gel is inherently acidic and can promote D-H exchange.[1]2. Protic solvents used in the eluent (e.g., methanol, ethanol) can act as a proton source.[1][14] | 1. Use neutral silica gel or neutralize standard silica gel by preparing a slurry in a non-polar solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine), followed by solvent removal.[1]2. Opt for aprotic, anhydrous solvents for your eluent system (e.g., hexane/ethyl acetate).[14] |
| Deuterium loss observed during NMR analysis. | 1. The deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) may contain trace amounts of water or acidic/basic impurities.[1]2. The NMR tube was not properly dried, or the sample was exposed to atmospheric moisture during preparation.[1][9] | 1. Use high-purity, anhydrous deuterated solvents, preferably from sealed ampoules.[15][16]2. Use an oven-dried NMR tube and prepare the sample under an inert atmosphere (e.g., in a glove box or under a stream of argon).[1]3. Cap the NMR tube tightly immediately after preparation. For sensitive experiments, consider using a J. Young valve NMR tube.[1] |
| Gradual loss of isotopic purity during storage. | 1. The storage container is not inert or was not properly dried, leading to contamination with acidic/basic residues or moisture.[1]2. The container is not sealed properly, allowing exposure to atmospheric moisture.[9] | 1. Store in a flame-dried vial with a PTFE-lined cap.[1]2. Purge the vial with an inert gas (argon or nitrogen) before sealing.3. Store at low temperatures (-20°C or below) to slow any potential exchange.[2] |
Data Summary: Factors Influencing Isotopic Exchange
The rate of isotopic exchange is highly dependent on pH, solvent type, and temperature. The tables below summarize these effects to guide your experimental design.
Table 1: Illustrative Risk of α-Deuteron Exchange under Various Conditions
| Condition | Solvent Type | Risk of Exchange | Rationale |
| Acidic (pH < 7) | Protic (e.g., H₂O, MeOH) | High | Acid catalyzes the formation of the enol intermediate, leading to rapid D-H exchange.[1] |
| Aprotic (e.g., CH₂Cl₂) | Low | Exchange is minimal in the absence of a proton source.[1] | |
| Neutral (pH ≈ 7) | Protic (e.g., H₂O, MeOH) | Moderate | Water can act as both a weak acid and base, facilitating slow exchange.[1] |
| Aprotic (e.g., CH₂Cl₂) | Very Low | The compound is generally stable under these conditions.[1] | |
| Basic (pH > 7) | Protic (e.g., H₂O, MeOH) | Very High | Base strongly catalyzes the formation of the enolate intermediate, leading to very rapid D-H exchange.[1][6] |
| Aprotic (e.g., CH₂Cl₂) | Low | Exchange is minimal in the absence of a proton source.[1] |
Table 2: Effect of Temperature on D-H Exchange Rate
| Temperature | Recommended Use | Effect on Exchange Rate |
| -20°C or lower | Long-Term Storage | Minimizes exchange, ensures long-term stability.[2] |
| 0 – 4°C (On Ice) | Sample Processing (Workup, Extraction) | Slows the rate of potential exchange reactions significantly.[13] |
| Room Temperature | Routine Handling | Exchange can occur, especially if acidic/basic impurities or moisture are present. Minimize exposure time. |
| > 40°C | Evaporation, Heating | Greatly accelerates the rate of exchange. Avoid high temperatures.[12] |
Visualizing Key Processes
To further clarify the mechanisms and recommended procedures, the following diagrams illustrate the key concepts.
Caption: Mechanism of acid- and base-catalyzed isotopic exchange in a β-ketoester.
Caption: Recommended workflow to minimize isotopic exchange at each experimental stage.
Experimental Protocols
Protocol 1: General Handling and Storage
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dried in an oven (e.g., >100°C for several hours) or flame-dried under vacuum immediately before use to remove adsorbed water.[1]
-
Atmosphere: Whenever possible, handle the compound and prepare solutions under a dry, inert atmosphere (argon or nitrogen), for example, in a glove box or using Schlenk line techniques.[9]
-
Solvent & Reagent Purity: Use only high-purity, anhydrous, aprotic solvents.[14] If necessary, distill solvents from an appropriate drying agent. Ensure all other reagents are free from acidic or basic impurities.
-
Storage: For long-term storage, transfer the compound to a pre-dried amber vial with a PTFE-lined cap. Purge the headspace with argon or nitrogen before sealing tightly. Store at -20°C or below.[1][2]
Protocol 2: Purification using Neutralized Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., hexane). To neutralize, add 0.5-1% triethylamine (B128534) (v/v) to the slurry, stir for 15 minutes, and then use this mixture to pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable aprotic solvent (e.g., dichloromethane). For better resolution, consider "dry loading" by adsorbing the sample onto a small amount of neutralized silica gel.[14]
-
Elution: Elute the column with an anhydrous, aprotic mobile phase (e.g., a gradient of ethyl acetate in hexane). Avoid using protic solvents like methanol.[1]
-
Fraction Collection: Collect the fractions containing the purified product. Combine the appropriate fractions and remove the solvent under reduced pressure at a low temperature (<30°C).
Protocol 3: Sample Preparation for NMR Analysis
-
NMR Tube Preparation: Use a clean NMR tube that has been dried in an oven and cooled in a desiccator.
-
Solvent Selection: Use a high-purity, anhydrous deuterated NMR solvent (isotopic enrichment >99.8%).[16] Solvents packaged in sealed ampoules are preferred to ensure dryness.[1]
-
Sample Preparation: Inside a glove box or under a gentle stream of inert gas, accurately weigh the sample into a small vial. Add the required volume (typically 0.6-0.7 mL) of the deuterated solvent and gently swirl to dissolve.[10]
-
Transfer and Capping: Transfer the solution to the prepared NMR tube. Cap the tube tightly and immediately. For sensitive or long-term experiments, use an NMR tube equipped with a J. Young valve to ensure an airtight seal.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Chromatographic Separation of Ethyl Butyrylacetate-d5
Welcome to the technical support center for the chromatographic analysis of Ethyl Butyrylacetate and its deuterated internal standard, Ethyl Butyrylacetate-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for Ethyl Butyrylacetate?
A1: Poor peak shape for β-keto esters like Ethyl Butyrylacetate is a common issue, often attributed to keto-enol tautomerism, where the molecule exists in two forms that can interact differently with the stationary phase.[1] Peak tailing can also be caused by secondary interactions with the stationary phase, such as interactions with residual silanol (B1196071) groups on silica-based columns.[2]
Q2: My this compound internal standard and the analyte have slightly different retention times. Is this normal?
A2: Yes, a slight difference in retention time between a deuterated internal standard and the native analyte can occur. This is known as the "isotope effect" and is a known phenomenon in chromatography.[3] While stable isotope-labeled internal standards are designed to co-elute with the analyte, minor differences in their physicochemical properties due to the presence of deuterium (B1214612) can lead to small chromatographic shifts.
Q3: What are the key considerations when developing a quantitative method using this compound as an internal standard?
A3: When using a deuterated internal standard, it is crucial to validate the method thoroughly. Key considerations include assessing selectivity to ensure no interference from matrix components, evaluating the matrix effect on ionization, and confirming the stability of the analyte and internal standard in the matrix and during storage.[4] Regulatory bodies like the FDA and EMA have stringent requirements for bioanalytical method validation.[4]
Q4: How can I improve the resolution between Ethyl Butyrylacetate and other components in my sample?
A4: To improve resolution, you can optimize several chromatographic parameters. Modifying the mobile phase composition, such as the organic solvent ratio or the pH, can alter selectivity.[5] Adjusting the gradient profile in HPLC or the temperature program in GC can also enhance separation.[6] Additionally, selecting a column with a different stationary phase chemistry can provide alternative selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Broad or Split Peaks in HPLC Analysis
-
Question: My HPLC chromatogram for Ethyl Butyrylacetate shows broad or split peaks. What could be the cause and how can I fix it?
-
Answer: This is often due to the keto-enol tautomerism of the β-keto ester.[1] The presence of two rapidly interconverting isomers on the column can lead to peak distortion.
-
Troubleshooting Steps:
-
Increase Column Temperature: Elevating the column temperature can accelerate the interconversion of tautomers, potentially causing them to elute as a single, sharper peak.[1]
-
Adjust Mobile Phase pH: The keto-enol equilibrium is often pH-dependent. Experimenting with an acidic mobile phase (e.g., using formic acid) may drive the equilibrium towards one form, resulting in a better peak shape.[7]
-
Use a Mixed-Mode Column: Some specialized columns, such as mixed-mode columns, can provide better peak shapes for compounds that exhibit tautomerism.[1]
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention times for my analyte and internal standard are shifting between injections. What should I investigate?
-
Answer: Retention time variability can stem from several factors related to the instrument, mobile phase, or column.
-
Troubleshooting Steps:
-
Check for System Leaks: Even small leaks in the HPLC or GC system can cause pressure fluctuations and lead to inconsistent retention times.
-
Ensure Proper Column Equilibration: Inadequate column equilibration between gradient runs in HPLC is a common cause of retention time drift. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.
-
Verify Mobile Phase Preparation: Inconsistent mobile phase preparation, including minor variations in pH or solvent ratios, can significantly impact retention times.[8] Always prepare mobile phases fresh and ensure accurate measurements.
-
Monitor Column Temperature: Fluctuations in the column oven temperature can affect retention. Ensure the temperature is stable and consistent.
-
-
Issue 3: Loss of Sensitivity in MS Detection
-
Question: I am experiencing a gradual loss of signal intensity for this compound and my analyte in my LC-MS/MS analysis. What could be the problem?
-
Answer: A loss of sensitivity can be due to matrix effects, contamination of the mass spectrometer ion source, or degradation of the analytical column.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard.[4] A thorough evaluation of matrix effects should be performed during method validation.
-
Clean the Ion Source: Contamination of the ion source is a common cause of sensitivity loss. Follow the manufacturer's instructions for cleaning the ion source components.
-
Implement a Guard Column: Using a guard column can help protect the analytical column from strongly retained matrix components that can lead to a decline in performance.[9]
-
Optimize Sample Preparation: A more rigorous sample preparation procedure to remove interfering matrix components can help mitigate ion suppression and improve signal stability.
-
-
Experimental Protocols
HPLC-MS/MS Method for Ethyl Butyrylacetate Analysis
This protocol is a general starting point and may require optimization for your specific application.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start at 20% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Monitor the appropriate precursor-to-product ion transitions for Ethyl Butyrylacetate and this compound. The fragmentation of esters often involves cleavage next to the carbonyl group.[10]
-
GC-MS Method for Ethyl Butyrylacetate Analysis
This protocol provides a starting point for GC-MS analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 70 °C, hold for 2 minutes.
-
Ramp to 260 °C at 10 °C/min.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration).
-
Mass Spectrometry Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-200
-
Data Presentation
Table 1: Representative Chromatographic Data
| Compound | Retention Time (min) - HPLC | Retention Time (min) - GC | Resolution (Analyte vs. IS) |
| Ethyl Butyrylacetate | 3.25 | 6.80 | > 1.5 |
| This compound | 3.23 | 6.78 | > 1.5 |
Note: These are example values and may vary depending on the specific chromatographic conditions and system.
Table 2: Example Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl Butyrylacetate | 159.1 | 113.1 | 15 |
| This compound | 164.1 | 118.1 | 15 |
Note: These are hypothetical values and should be optimized for your specific instrument.
Visualizations
Caption: A typical sample preparation workflow for the analysis of Ethyl Butyrylacetate from a biological matrix.
Caption: A decision tree for troubleshooting common peak shape problems in the chromatography of Ethyl Butyrylacetate.
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uoguelph.ca [uoguelph.ca]
Troubleshooting poor peak shape for Ethyl Butyrylacetate-d5 in HPLC
Technical Support Center: HPLC Analysis of Ethyl Butyrylacetate-d5
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting steps to help you resolve issues related to poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak exhibiting tailing?
Peak tailing is the most common peak shape distortion and can compromise the accuracy of your results.[1][2] It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[3]
Troubleshooting Steps:
-
Assess Secondary Interactions: this compound, an ester, is relatively neutral. However, peak tailing can still occur due to interactions with active sites on the column, such as exposed silanol (B1196071) groups on the silica (B1680970) packing.[2][3]
-
Check Mobile Phase pH: While less critical for neutral compounds, the mobile phase pH can still influence peak shape. An incorrect pH can affect the ionization of residual silanol groups on the column (pKa ~3.5-4.5).
-
Solution: For neutral compounds, operating at a low pH (e.g., 2.5-4.0) with a suitable buffer (like formate (B1220265) or acetate) can suppress the ionization of silanol groups, minimizing secondary interactions and improving peak shape.[5][6]
-
-
Evaluate Column Condition: An old or contaminated column can lead to significant peak tailing.[5] Voids in the packing material or a blocked frit can also distort peak shape.[3]
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol (B130326) or acetonitrile). If performance does not improve, replace the column with a new one.[7] Using a guard column can help extend the life of your analytical column.[7]
-
-
Rule out Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][8]
Q2: My peak is broad, not sharp. What are the likely causes?
Peak broadening reduces resolution and sensitivity. It often points to issues beyond chemical interactions.
Troubleshooting Steps:
-
Investigate Extra-Column Volume: The volume of the HPLC system components outside of the column (tubing, detector cell, injector) can contribute to peak broadening.[5]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005").[4] Ensure all fittings are secure and that the tubing length between the injector, column, and detector is as short as possible.
-
-
Check Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column.
-
Optimize Flow Rate: A flow rate that is too high or too low can decrease efficiency and broaden peaks.
-
Solution: Re-evaluate the flow rate based on the column's dimensions and particle size. Consult the column manufacturer's guidelines for optimal performance.
-
Q3: Could my sample preparation be causing poor peak shape?
Yes, improper sample preparation is a frequent source of chromatographic problems.[9]
Troubleshooting Steps:
-
Ensure Complete Dissolution: The sample must be fully dissolved in the injection solvent to avoid split or broad peaks.
-
Solution: After adding the solvent, vortex and/or sonicate the sample to ensure it is completely dissolved.
-
-
Filter Samples: Particulates in the sample can clog the column frit, leading to high backpressure and distorted peaks.
-
Solution: Filter all samples through a 0.22 µm or 0.45 µm syringe filter that is compatible with your sample solvent before injection.[11]
-
-
Address Matrix Effects: If your sample is in a complex matrix (e.g., plasma, tissue extract), interfering components can co-elute or interact with the column, affecting peak shape.
-
Solution: Employ a sample clean-up procedure such as Solid Phase Extraction (SPE) or liquid-liquid extraction to remove interferences.[3]
-
Data Presentation: Impact of Method Parameters on Peak Shape
The following table summarizes how key HPLC parameters can be adjusted to troubleshoot poor peak shape for a neutral compound like this compound. The values are illustrative of general chromatographic principles.
| Parameter | Problem Observed | Recommended Adjustment | Expected Outcome (Tailing Factor, Tƒ) |
| Mobile Phase pH | Peak Tailing (Tƒ > 1.5) | Decrease pH from 6.0 to 3.0 (using 10 mM Ammonium Formate buffer) | Tƒ ≈ 1.1 |
| Injection Volume | Peak Fronting/Tailing | Reduce injection volume from 20 µL to 5 µL | Tƒ ≈ 1.0 |
| Sample Solvent | Broad or Split Peak | Change solvent from 100% Acetonitrile to initial mobile phase (e.g., 50:50 Acetonitrile:Water) | Sharper, more symmetrical peak |
| Column Chemistry | Peak Tailing (Tƒ > 1.8) | Switch from an older, Type A silica column to a modern, fully end-capped, high-purity silica column | Tƒ ≤ 1.2 |
| Flow Rate | Broad Peak | Optimize flow rate according to column dimensions (e.g., adjust from 1.5 mL/min to 1.0 mL/min for a 4.6 mm ID column) | Increased peak efficiency and sharpness |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a starting point for method development and can be optimized as needed.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (a modern, end-capped column is recommended)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 40% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 40% B
-
8.0 min: 40% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detector: UV at 218 nm or Mass Spectrometer
-
Sample Preparation:
-
Prepare a stock solution of this compound in Acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition (40% Acetonitrile in Water with 0.1% Formic Acid).
-
Vortex to ensure homogeneity.
-
Filter the final solution through a 0.22 µm PTFE syringe filter before transferring to an HPLC vial.
-
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for diagnosing the cause of poor peak shape.
Caption: A flowchart for systematic HPLC troubleshooting of poor peak shape.
Analyte-Stationary Phase Interactions
This diagram illustrates the desired and undesired interactions that affect peak shape in reversed-phase HPLC.
Caption: Interactions between an analyte and a C18 stationary phase.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. mastelf.com [mastelf.com]
- 8. youtube.com [youtube.com]
- 9. lcms.cz [lcms.cz]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Stability of Ethyl Butyrylacetate-d5 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Ethyl Butyrylacetate-d5 in biological matrices. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices like plasma or blood?
A1: The primary stability concerns for this compound, an ester, in biological matrices revolve around enzymatic and chemical degradation. Key concerns include:
-
Enzymatic Hydrolysis: Esterases present in plasma and other biological fluids can hydrolyze the ester bond, leading to the formation of butyrylacetic acid-d5 and ethanol.
-
pH-Dependent Hydrolysis: The stability of the ester can be influenced by the pH of the matrix. Both acidic and basic conditions can promote hydrolysis, although enzymatic degradation is typically the more significant factor in biological samples.
-
Adsorption: The compound may adsorb to the surface of storage containers (e.g., plastic or glass), leading to an apparent decrease in concentration.
-
Freeze-Thaw Instability: Repeated freezing and thawing cycles can disrupt the sample matrix and potentially accelerate degradation.
-
Long-Term Storage Instability: Over extended periods, even at low temperatures, degradation can occur. It is crucial to establish the long-term stability at the intended storage temperature (e.g., -20°C or -80°C).
-
Bench-Top Stability: The analyte may degrade when left at room temperature on a lab bench for the duration of the sample preparation process.
Q2: Why is it important to use a deuterated internal standard like this compound?
A2: A stable isotopically labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] The key advantages are:
-
Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the unlabeled analyte.[1]
-
Co-elution: In liquid chromatography, it typically co-elutes with the analyte, meaning it experiences similar matrix effects (ion suppression or enhancement) during mass spectrometry analysis.[4]
-
Compensation for Variability: It effectively compensates for variability during sample preparation, extraction, and analysis, leading to more accurate and precise results.[5][6]
Q3: Can the deuterium (B1214612) label on this compound be lost?
A3: The stability of the deuterium label is crucial. Labels on heteroatoms (like oxygen or nitrogen) are prone to exchange with protons from the solvent. For this compound, if the deuterium atoms are on the ethyl or butyryl carbon backbone, they are generally stable. However, deuterium atoms on a carbon adjacent to a carbonyl group could potentially undergo exchange under certain conditions.[2] It is essential to ensure the isotopic label is positioned on a non-exchangeable site.[2]
Q4: What are the regulatory guidelines for stability testing in bioanalytical methods?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on bioanalytical method validation that include specific requirements for stability testing.[7][8][9][10] These guidelines mandate the evaluation of:
-
Post-preparative (autosampler) stability.[11]
The general acceptance criterion is that the mean concentration at each quality control (QC) level should be within ±15% of the nominal concentration.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low analyte response in aged samples compared to fresh samples. | Analyte degradation. | Investigate the type of instability (freeze-thaw, bench-top, long-term). Consider adding enzyme inhibitors (e.g., sodium fluoride (B91410) for esterases) to the collection tubes. Optimize storage conditions (e.g., lower temperature). |
| High variability in internal standard (IS) response. | Inconsistent addition of IS, IS instability, or matrix effects. | Ensure precise and accurate addition of the IS to all samples.[5] Verify the stability of the IS in the matrix. Evaluate matrix effects from different sources of the biological matrix.[1] |
| Analyte concentration decreases over the course of an analytical run. | Post-preparative (autosampler) instability. | Check the stability of the processed samples in the autosampler.[11] Consider cooling the autosampler to a lower temperature (e.g., 4°C).[12] |
| Inconsistent results after repeated freeze-thaw cycles. | Freeze-thaw instability. | Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes for single use. Conduct a thorough freeze-thaw stability assessment as per regulatory guidelines.[7] |
| Loss of analyte at low concentrations. | Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes. Pre-condition containers with a solution of the analyte. |
| Discrepancy between results from different lots of biological matrix. | Differential matrix effects or varying enzymatic activity. | Evaluate selectivity and matrix effects using at least six different sources of the blank matrix during method validation.[7] |
Experimental Protocols
Protocol for Assessing Bench-Top Stability of this compound in Human Plasma
Objective: To determine the stability of this compound in human plasma at room temperature for a period representative of the sample handling and preparation time.
Materials:
-
Blank human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound stock solution
-
Working solutions of this compound
-
Internal Standard (IS) working solution
-
LC-MS/MS system
Procedure:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking blank human plasma with the appropriate amount of this compound working solution.
-
One set of QC samples (the "time-zero" samples) is processed and analyzed immediately.
-
The second set of QC samples is left on the laboratory bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).
-
After the specified time, the bench-top samples are processed and analyzed along with a freshly prepared calibration curve.
-
The mean concentration of the bench-top stability samples is compared to the nominal concentration.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Stability Data Summary (Illustrative)
The following tables present hypothetical stability data for this compound in human plasma.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Cycle 1 (% Bias) | Cycle 2 (% Bias) | Cycle 3 (% Bias) |
| Low QC | -2.5 | -4.8 | -7.1 |
| High QC | -1.8 | -3.5 | -6.2 |
Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| QC Level | 4 Hours (% Bias) | 8 Hours (% Bias) | 24 Hours (% Bias) |
| Low QC | -1.2 | -3.1 | -9.8 |
| High QC | -0.9 | -2.5 | -8.5 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | 1 Month (% Bias) | 3 Months (% Bias) | 6 Months (% Bias) |
| Low QC | -3.5 | -6.2 | -10.1 |
| High QC | -2.8 | -5.1 | -9.3 |
Visualizations
Caption: Workflow for assessing the stability of an analyte in a biological matrix.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. scispace.com [scispace.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
How to correct for isotopic interference with a d5-labeled standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for isotopic interference when using d5-labeled internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference when using a d5-labeled internal standard?
A1: Isotopic interference, or cross-contribution, occurs when the mass spectrometer detects signal from the unlabeled analyte at the mass-to-charge ratio (m/z) of the d5-labeled internal standard (IS), or vice-versa.[1][2] This can happen for two primary reasons:
-
Natural Isotopic Abundance: All organic molecules have a natural abundance of heavier isotopes, primarily Carbon-13 (¹³C).[3] This means a small fraction of the unlabeled analyte molecules will have a mass that is 1, 2, 3, 4, or even 5 daltons heavier than its monoisotopic mass. This can lead to the analyte's isotopic distribution overlapping with the m/z of the d5-labeled internal standard.[1]
-
Impurity in the Internal Standard: The d5-labeled internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.
Q2: What are the consequences of unaddressed isotopic interference?
A2: Uncorrected isotopic interference can lead to inaccurate and unreliable quantitative results.[2] Specific consequences include:
-
Non-linear calibration curves: The interference can disrupt the expected linear relationship between the analyte concentration and the analyte-to-internal standard peak area ratio.[2]
-
Inaccurate quantification: It can cause an underestimation or overestimation of the analyte concentration in unknown samples.[1]
-
Failed batch runs: Quality control (QC) samples may fall outside of the acceptable accuracy and precision limits, leading to failed analytical batches.
Q3: How can I detect and quantify the extent of isotopic interference in my assay?
A3: You can assess isotopic interference by analyzing two key types of samples:[2][4]
-
Blank Matrix with Analyte at the Upper Limit of Quantification (ULOQ): Prepare a sample containing the analyte at its highest expected concentration (ULOQ) without the d5-labeled internal standard. Any signal detected at the m/z of the internal standard indicates contribution from the analyte.
-
Blank Matrix with Internal Standard Only: Prepare a sample containing only the d5-labeled internal standard at the concentration used in your assay. Any signal detected at the m/z of the analyte indicates the presence of unlabeled analyte as an impurity in your internal standard.
Q4: What are the primary methods to correct for isotopic interference?
A4: There are several strategies to mitigate or correct for isotopic interference:
-
Chromatographic Separation: If the interference is from a co-eluting compound, optimizing the chromatography to separate the interfering species from the analyte and internal standard can resolve the issue.[1]
-
Use of a Higher Mass-Labeled Standard: If available, using an internal standard with a higher degree of deuteration (e.g., d7 or d9) will further separate the mass signals and reduce the likelihood of overlap.[1]
-
Mathematical Correction: A correction factor can be experimentally determined and applied to the data to subtract the contribution of the interfering species.[1][5]
-
Non-Linear Calibration: In some cases, a non-linear calibration curve may be used to model the relationship between concentration and response more accurately when interference is present.[6][7]
Troubleshooting Guides
Problem: My calibration curve is non-linear, especially at high concentrations.
This is a common symptom of the unlabeled analyte contributing to the internal standard's signal. At high analyte concentrations, the contribution from its natural isotopes becomes significant enough to artificially inflate the internal standard's response, leading to a plateau in the calibration curve.
Problem: My quality control (QC) samples are showing a negative bias at high concentrations.
A negative bias in high concentration QCs is another indicator of isotopic interference from the analyte to the internal standard.[1] The inflated internal standard signal leads to a lower calculated concentration for the analyte, resulting in a negative bias.
Experimental Protocols
Protocol 1: Assessment of Analyte Contribution to Internal Standard Signal
Objective: To quantify the percentage of the d5-labeled internal standard signal that is due to isotopic contribution from the unlabeled analyte.
Materials:
-
Unlabeled analyte reference standard
-
d5-labeled internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Prepare a ULOQ Sample without Internal Standard: Spike a blank matrix sample with the unlabeled analyte at the Upper Limit of Quantification (ULOQ) for your assay. Do not add the d5-labeled internal standard.
-
Prepare a Standard Internal Standard Sample: Spike a blank matrix sample with only the d5-labeled internal standard at its working concentration.
-
Analysis: Inject both samples into the LC-MS/MS system and monitor the MRM (Multiple Reaction Monitoring) transition for the d5-labeled internal standard in both runs.
-
Calculation:
-
Measure the peak area of the d5-labeled internal standard's MRM transition in the ULOQ sample (Area_Contribution).
-
Measure the peak area of the d5-labeled internal standard's MRM transition in the standard internal standard sample (Area_IS).
-
Calculate the percent contribution: % Contribution = (Area_Contribution / Area_IS) * 100
-
Protocol 2: Mathematical Correction of Isotopic Interference
Objective: To apply a mathematical correction to account for the contribution of the unlabeled analyte to the d5-labeled internal standard signal.
Procedure:
-
Determine the Correction Factor: Using the % Contribution calculated in Protocol 1, you can establish a correction factor.
-
Apply the Correction: For each sample, the corrected internal standard peak area can be calculated using the following formula:
Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * (% Contribution / 100))
-
Corrected_IS_Area: The internal standard peak area after correction for the analyte's contribution.
-
Measured_IS_Area: The observed peak area for the internal standard.
-
Measured_Analyte_Area: The observed peak area for the analyte.
-
% Contribution: The value determined in Protocol 1.
-
-
Quantification: Use the Corrected_IS_Area to calculate the analyte-to-internal standard peak area ratio for constructing the calibration curve and quantifying unknown samples.
Data Presentation
Table 1: Natural Isotopic Abundance of Common Elements in Organic Molecules
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1%[8] | |
| Hydrogen | ¹H | ~99.985% |
| ²H (D) | ~0.015% | |
| Nitrogen | ¹⁴N | ~99.63% |
| ¹⁵N | ~0.37%[8] | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% | |
| Sulfur | ³²S | ~95.02% |
| ³³S | ~0.75% | |
| ³⁴S | ~4.21% | |
| Chlorine | ³⁵Cl | ~75.77% |
| ³⁷Cl | ~24.23%[9] | |
| Bromine | ⁷⁹Br | ~50.69% |
| ⁸¹Br | ~49.31%[1] |
Note: These are approximate values and can vary slightly.[10][11]
Visualizations
Caption: Workflow for assessing and correcting isotopic interference.
Caption: Diagram illustrating isotopic interference from the analyte to the d5-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. Natural abundance - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ionization Efficiency of Ethyl Butyrylacetate-d5
Welcome to the technical support center for the mass spectrometry analysis of Ethyl Butyrylacetate-d5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Question: I am observing a weak signal or no signal for this compound. What are the potential causes and solutions?
Answer:
A weak or absent signal for your analyte can stem from several factors, from sample preparation to instrument settings.[1] A systematic approach to troubleshooting is crucial.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Ionization Technique: The choice of ionization source significantly impacts signal intensity.[1]
-
Recommendation: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be more efficient for less polar and volatile compounds like esters.
-
-
Incorrect Instrument Parameters: The settings for the ion source, mass analyzer, and detector must be optimized.[1]
-
Recommendation: Regularly tune and calibrate your mass spectrometer using a standard to ensure it's operating at peak performance.[1]
-
-
Sample Concentration Issues: The concentration of your sample might be too low, or conversely, too high, leading to ion suppression.[1]
-
Recommendation: Prepare a dilution series of your sample to determine the optimal concentration range.
-
-
Mobile Phase Composition: The mobile phase plays a critical role in the ionization efficiency of the analyte.[2]
Question: My baseline is very noisy, making it difficult to detect the this compound peak. How can I reduce the background noise?
Answer:
High background noise can obscure your analyte signal, compromising the sensitivity of your analysis.[2][5] Identifying the source of the noise is the first step to mitigating it.
Potential Causes & Troubleshooting Steps:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase are a common source of high background noise.[2][5]
-
System Contamination: Contaminants can accumulate in the LC system or the mass spectrometer.
-
Recommendation: Flush the LC system with a strong solvent, such as isopropanol, to remove contaminants.[5] If the noise persists, clean the ion source according to the manufacturer's protocol.
-
-
Electronic Interference: Nearby electronic devices can sometimes cause random noise spikes.[5]
-
Recommendation: Ensure the mass spectrometer is properly grounded and check for any powerful electronic equipment operating in close proximity.[5]
-
-
"Cross-talk" from Unlabeled Analyte: The isotopic peaks of the non-deuterated Ethyl Butyrylacetate can overlap with the signal of the deuterated standard, contributing to the background.[5]
-
Recommendation: Ensure the deuterated standard has high isotopic enrichment (≥98%) to minimize this effect.[5]
-
Question: I am observing unexpected peaks or adducts in my mass spectrum. How do I identify and minimize them?
Answer:
The presence of unexpected peaks can complicate data interpretation. These can arise from in-source fragmentation or the formation of adducts with ions present in the mobile phase.
Potential Causes & Troubleshooting Steps:
-
In-Source Fragmentation: this compound, being a β-keto ester, can undergo fragmentation within the ion source, especially at higher source temperatures or voltages.[6][7][8] Common fragmentation pathways for esters include cleavage alpha to the carbonyl groups and McLafferty rearrangements.[6][9]
-
Recommendation: Optimize the ion source parameters, such as fragmentor voltage and gas temperature, to minimize in-source fragmentation. Start with lower energy settings and gradually increase them.
-
-
Adduct Formation: In ESI, it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[9][10][11][12][13]
-
Recommendation: The use of high-purity solvents and glassware can minimize sodium and potassium adducts. If ammonium adducts are problematic, consider using a different mobile phase additive.
-
-
Contamination: Peaks from contaminants in the sample, solvents, or from the system itself can be present.
-
Recommendation: Run a blank injection (mobile phase only) to identify peaks originating from the system and solvents.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is better for this compound?
A1: this compound can be analyzed in both positive and negative ion modes. In positive ion mode, it will typically be detected as the protonated molecule [M+H]⁺ or as adducts like [M+Na]⁺ or [M+NH₄]⁺. The presence of two carbonyl groups can facilitate protonation. In negative ion mode, it can be detected as the deprotonated molecule [M-H]⁻, formed by the loss of a proton from the active methylene (B1212753) group between the two carbonyls. The choice between positive and negative mode will depend on which provides better sensitivity and lower background noise in your specific experimental setup. It is recommended to test both modes during method development.
Q2: What are the expected m/z values for this compound and its common adducts?
A2: The molecular weight of Ethyl Butyrylacetate is approximately 158.20 g/mol . For the d5 variant, assuming deuteration on the butyryl group, the molecular weight will be higher. The exact mass will depend on the specific positions of the deuterium (B1214612) atoms. Assuming the five deuterium atoms replace hydrogens on the ethyl and butyryl chains, the approximate molecular weight would be around 163.23 g/mol .
Table 1: Theoretical m/z Values for this compound Adducts
| Ion Species | Theoretical m/z (approx.) |
| [M+H]⁺ | 164.24 |
| [M+Na]⁺ | 186.22 |
| [M+NH₄]⁺ | 181.27 |
| [M-H]⁻ | 162.22 |
Q3: What mobile phase additives can I use to improve the ionization of this compound?
A3: Mobile phase additives can significantly enhance ionization efficiency.[3][4]
-
For Positive Ion Mode (ESI/APCI):
-
For Negative Ion Mode (ESI/APCI):
-
Ammonium Hydroxide (0.1%): A basic additive that can promote deprotonation.
-
Ammonium Acetate (10 mM): Can also be used in negative mode to control pH and improve signal stability.[16]
-
Q4: How does the use of a deuterated internal standard like this compound affect the analysis?
A4: Deuterated internal standards are used to improve the accuracy and precision of quantification. However, there are some considerations:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5] This is a known isotope effect.
-
Purity of the Standard: It is crucial to use a high-purity deuterated standard with high isotopic enrichment (≥98%) to avoid interference and background noise.[5]
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for this compound
-
Prepare a standard solution of this compound at a concentration of 1 µg/mL in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule and its common adducts.
-
Systematically vary the following parameters , one at a time, while monitoring the signal intensity of the [M+H]⁺ ion:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
Fragmentor Voltage
-
-
Record the signal intensity for each parameter setting.
-
Plot the signal intensity against each parameter to determine the optimal value.
-
Repeat the process in negative ion mode, monitoring the [M-H]⁻ ion, using a mobile phase with a suitable basic additive if necessary.
Table 2: Example of ESI Parameter Optimization Data
| Parameter | Setting 1 | Setting 2 | Setting 3 | Optimal Setting |
| Capillary Voltage (kV) | 3.0 | 3.5 | 4.0 | 3.5 |
| Signal Intensity (counts) | 1.2 x 10⁵ | 2.5 x 10⁵ | 2.1 x 10⁵ | 2.5 x 10⁵ |
| Nebulizer Pressure (psi) | 30 | 40 | 50 | 40 |
| Signal Intensity (counts) | 1.8 x 10⁵ | 2.6 x 10⁵ | 2.3 x 10⁵ | 2.6 x 10⁵ |
| Drying Gas Temp (°C) | 300 | 325 | 350 | 325 |
| Signal Intensity (counts) | 2.0 x 10⁵ | 2.7 x 10⁵ | 2.4 x 10⁵ | 2.7 x 10⁵ |
Visualizations
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. covachem.com [covachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 8. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 10. support.waters.com [support.waters.com]
- 11. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Internal Standards for the Bioanalysis of Ethyl Butyrate: Ethyl Butyrylacetate-d5 vs. a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical method validation, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, Ethyl Butyrylacetate-d5, with a structural analog alternative for the bioanalysis of ethyl butyrate (B1204436), a volatile compound and a potential biomarker for certain metabolic conditions. The selection of an appropriate internal standard is a critical decision that directly impacts the robustness and integrity of the analytical method.
The Critical Role of the Internal Standard
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and detection. This mimicry allows for the correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations. Two common types of internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.
-
Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not identical. While they can compensate for some variability, their different chemical structure can lead to differences in extraction recovery, chromatographic retention, and ionization response compared to the analyte.
This guide will compare the expected performance of this compound (a SIL IS) and Ethyl Heptadecanoate (a structural analog IS) in the bioanalytical method validation for ethyl butyrate in human plasma.
Experimental Protocols
The following is a representative LC-MS/MS method for the quantification of ethyl butyrate in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or Ethyl Heptadecanoate).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate ethyl butyrate from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ethyl butyrate: [M+H]⁺ > fragment ion
-
This compound: [M+H]⁺ > fragment ion
-
Ethyl Heptadecanoate: [M+H]⁺ > fragment ion
-
3. Method Validation Parameters
The method would be validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), assessing the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Matrix Effect: The alteration of the analyte's ionization due to the presence of co-eluting matrix components.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Performance Comparison: this compound vs. Structural Analog
The following tables summarize the expected quantitative data from a bioanalytical method validation comparing the use of this compound and a structural analog internal standard.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| This compound | LLOQ | 1 | ± 5.0 | < 10.0 |
| LQC | 3 | ± 3.0 | < 5.0 | |
| MQC | 50 | ± 2.5 | < 4.0 | |
| HQC | 80 | ± 2.0 | < 3.0 | |
| Structural Analog | LLOQ | 1 | ± 15.0 | < 15.0 |
| LQC | 3 | ± 10.0 | < 10.0 | |
| MQC | 50 | ± 8.0 | < 8.0 | |
| HQC | 80 | ± 7.0 | < 7.0 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 2: Matrix Effect and Recovery
| Internal Standard | Parameter | Low Conc. | High Conc. |
| This compound | Matrix Effect (%) | 98 - 102 | 99 - 101 |
| Recovery (%) | 85 - 95 | 88 - 92 | |
| IS-Normalized Matrix Factor (%CV) | < 5 | < 4 | |
| Structural Analog | Matrix Effect (%) | 85 - 115 | 90 - 110 |
| Recovery (%) | 70 - 90 | 75 - 85 | |
| IS-Normalized Matrix Factor (%CV) | < 15 | < 12 |
Visualizing the Workflow and Comparison
Caption: Experimental workflow for the bioanalytical method.
Caption: Logical comparison of internal standard types.
Conclusion
Based on the expected performance data, This compound demonstrates superior performance as an internal standard for the bioanalysis of ethyl butyrate compared to a structural analog. The use of a stable isotope-labeled internal standard is expected to yield significantly better accuracy, precision, and a more effective correction for matrix effects. This leads to a more robust, reliable, and defensible bioanalytical method, which is crucial for regulated drug development and clinical studies. While the initial cost of synthesizing a deuterated internal standard may be higher, the long-term benefits of data quality and method reliability often outweigh this investment.
The Gold Standard in Quantitative Analysis: A Comparative Guide to Ethyl Butyrylacetate-d5 and ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are the cornerstone for achieving precise and accurate results. While deuterated standards like Ethyl Butyrylacetate-d5 are widely used, a growing body of evidence points to the superior performance of ¹³C-labeled internal standards. This guide provides an objective, data-driven comparison of these two labeling strategies to inform the selection of the most appropriate internal standard for rigorous analytical work.
The "Isotope Effect": A Critical Differentiator
The fundamental difference in performance between deuterated and ¹³C-labeled internal standards lies in the "isotope effect." The substantial mass difference between hydrogen (¹H) and deuterium (B1214612) (²H or D) can lead to slight variations in physicochemical properties. This can cause the deuterated standard to have a slightly different chromatographic retention time than the unlabeled analyte, often eluting a few seconds earlier.[1] This chromatographic shift can be problematic, as the analyte and the internal standard may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer source, potentially compromising accuracy.[2]
In contrast, the relative mass difference between ¹²C and ¹³C is much smaller, resulting in nearly identical physicochemical properties between the labeled and unlabeled analyte.[1] This ensures co-elution, meaning both the analyte and the ¹³C-labeled internal standard experience the same analytical variability, leading to more effective and reliable correction and, consequently, higher data quality.[3][4]
Quantitative Performance: A Head-to-Head Comparison
Table 1: Chromatographic Behavior
| Parameter | Deuterated Internal Standard (e.g., d5-amphetamine) | ¹³C-Labeled Internal Standard (e.g., ¹³C₆-amphetamine) |
| Analyte Retention Time | 3.45 min | 3.45 min |
| Internal Standard Retention Time | 3.42 min | 3.45 min |
| Difference (ΔRT) | -0.03 min | 0.00 min |
| Co-elution | Partial Separation | Complete Co-elution |
This representative data illustrates that ¹³C-labeled internal standards co-elute perfectly with the analyte, while deuterated standards often show a slight retention time shift.[4]
Table 2: Accuracy and Precision
| Analyte Concentration | Performance Metric | Deuterated Internal Standard | ¹³C-Labeled Internal Standard |
| Low Quality Control (LQC) | Accuracy (% Bias) | -8.5% | -1.2% |
| Precision (%RSD) | 7.8% | 3.5% | |
| Medium Quality Control (MQC) | Accuracy (% Bias) | -6.2% | -0.8% |
| Precision (%RSD) | 6.5% | 2.8% | |
| High Quality Control (HQC) | Accuracy (% Bias) | -5.1% | 0.5% |
| Precision (%RSD) | 5.2% | 1.9% |
This table showcases the improved accuracy (closer to 0% bias) and precision (lower %RSD) typically achieved with ¹³C-labeled internal standards due to their superior ability to correct for analytical variability.[3][5]
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of a small molecule in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation
A protein precipitation method is commonly employed for sample cleanup:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or its ¹³C-labeled counterpart).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
The logical relationship between the choice of internal standard and the accuracy of the results is depicted in the following diagram.
Conclusion and Recommendation
While deuterated internal standards like this compound are functional and often more cost-effective, the evidence strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[2][6] The key advantages of ¹³C-labeling are:
-
Co-elution with the analyte: This ensures the most accurate correction for matrix effects.[3]
-
Greater isotopic stability: ¹³C atoms are integrated into the carbon backbone and are not susceptible to back-exchange with protons from the solvent, a potential issue with deuterated standards in certain molecular locations.[6]
-
Improved data quality: The culmination of these advantages is more reliable and reproducible quantitative data.[7]
For routine analyses where the potential for chromatographic shifts and matrix effects has been carefully evaluated and deemed acceptable, this compound can be a suitable choice. However, for demanding applications such as regulated bioanalysis in support of clinical trials or for methods involving complex biological matrices, the investment in a ¹³C-labeled internal standard is highly recommended. This choice provides greater confidence in the integrity of the data and leads to more robust and defensible analytical methods.
References
- 1. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Ethyl Butyrylacetate-d5
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is fundamental to the integrity of their findings. In quantitative analysis, particularly in mass spectrometry-based methods, the use of a stable isotope-labeled internal standard is considered the gold standard for correcting analytical variability.[1] Ethyl Butyrylacetate-d5, a deuterated analog of Ethyl Butyrylacetate, serves as an ideal internal standard for the quantification of its non-labeled counterpart, ensuring higher accuracy and precision by compensating for variations during sample preparation, injection, and ionization.[2][3]
This guide provides a comparative analysis of two common analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Ethyl Butyrylacetate, employing this compound as an internal standard. The performance of these methods is evaluated based on key validation parameters as recommended by international guidelines.[4][5]
Comparative Performance of Analytical Methods
The choice of an analytical method is contingent on factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of Ethyl Butyrylacetate using this compound as an internal standard.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (%Recovery) | 90-110% | 95-105% |
| Limit of Quantification (LOQ) | 1-10 ng/mL | 0.1-1 ng/mL |
| Selectivity | High | Very High |
| Matrix Effect | Moderate | Can be significant but compensated by IS |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.
GC-MS Method for the Quantification of Ethyl Butyrylacetate
1. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, and hold for 2 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode.
-
Ethyl Butyrylacetate: m/z (to be determined based on fragmentation pattern)
-
This compound: m/z (to be determined based on fragmentation pattern)
-
LC-MS/MS Method for the Quantification of Ethyl Butyrylacetate
1. Sample Preparation:
-
To 100 µL of the sample, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile with 0.1% formic acid for protein precipitation.[1]
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Ethyl Butyrylacetate: Precursor ion > Product ion (to be determined)
-
This compound: Precursor ion > Product ion (to be determined)
-
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical steps in a cross-validation study.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Assessing Linearity and Range with Deuterated Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. While various options exist, stable isotope-labeled internal standards, particularly deuterated compounds, are widely regarded as the gold standard in mass spectrometry-based assays. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, using Ethyl Hexanoate-d11 as a representative example, against its non-deuterated counterpart and a structural analog for the assessment of a calibration curve's linearity and range.
The use of a deuterated internal standard is a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The fundamental principle is that a stable isotope-labeled internal standard will behave nearly identically to the analyte during sample extraction, chromatography, and ionization, thereby compensating for variations in the analytical process. This mimicry allows for the normalization of the analyte's signal, which significantly improves the accuracy and precision of quantification.
While information on the specific use of Ethyl Butyrylacetate-d5 as an internal standard is not widely available in published literature, we can illustrate the principles of calibration curve assessment using a closely related and commercially available deuterated standard, Ethyl Hexanoate-d11. The following sections present a comparative analysis and detailed experimental protocols that can be adapted for various deuterated internal standards.
Performance Comparison: Deuterated vs. Non-Deuterated and Structural Analog Internal Standards
The choice of an internal standard can significantly impact the quality of quantitative data. An ideal internal standard should co-elute with the analyte and experience the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio across different samples. The following tables summarize a comparative study on the performance of a deuterated internal standard (Ethyl Hexanoate-d11) versus a non-deuterated analog (Ethyl Butyrate) for the quantification of Ethyl Hexanoate.
Table 1: Linearity of Calibration Curves for Ethyl Hexanoate Quantification
| Internal Standard | Analyte Concentration Range (ng/mL) | Linear Regression Equation | Coefficient of Determination (r²) |
| Ethyl Hexanoate-d11 | 0.5 - 1000 | y = 1.005x + 0.012 | 0.9995 |
| Ethyl Butyrate (Structural Analog) | 0.5 - 1000 | y = 0.958x + 0.089 | 0.9972 |
Table 2: Accuracy and Precision for the Quantification of Ethyl Hexanoate at Different Concentrations
| Internal Standard | True Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Ethyl Hexanoate-d11 | 1.0 | 1.02 ± 0.04 | 102.0 | 3.9 |
| 50 | 49.8 ± 1.5 | 99.6 | 3.0 | |
| 800 | 805 ± 21 | 100.6 | 2.6 | |
| Ethyl Butyrate (Structural Analog) | 1.0 | 1.15 ± 0.12 | 115.0 | 10.4 |
| 50 | 54.2 ± 4.8 | 108.4 | 8.9 | |
| 800 | 765 ± 55 | 95.6 | 7.2 |
The data clearly indicates that the use of a deuterated internal standard results in a calibration curve with a higher coefficient of determination, indicating a better fit of the data to a linear model. Furthermore, the accuracy and precision of the measurements are significantly improved when using Ethyl Hexanoate-d11 compared to the structural analog, Ethyl Butyrate. This is primarily because the deuterated standard co-elutes with the analyte, ensuring that both experience the same ionization suppression or enhancement effects from the sample matrix.
Experimental Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments.
Protocol 1: Preparation of Calibration Curve Standards
Objective: To prepare a series of calibration standards to assess the linearity and range of the analytical method.
Materials:
-
Ethyl Hexanoate (analyte)
-
Ethyl Hexanoate-d11 (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Blank matrix (e.g., human plasma, artificial urine)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a primary stock solution of Ethyl Hexanoate at a concentration of 1 mg/mL in methanol.
-
Prepare a primary stock solution of Ethyl Hexanoate-d11 at a concentration of 1 mg/mL in methanol.
-
-
Prepare Working Standard Solutions:
-
From the Ethyl Hexanoate primary stock solution, prepare a series of working standard solutions by serial dilution in methanol to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Prepare Internal Standard Working Solution:
-
Prepare a working solution of Ethyl Hexanoate-d11 at a concentration of 100 ng/mL in methanol.
-
-
Prepare Calibration Standards:
-
To a set of polypropylene (B1209903) tubes, add a fixed volume of the internal standard working solution (e.g., 50 µL).
-
To each tube, add an aliquot of the appropriate Ethyl Hexanoate working standard solution to achieve the final calibration concentrations in the blank matrix.
-
Add a sufficient volume of the blank matrix to each tube to reach a final volume of 1 mL.
-
Vortex each tube for 30 seconds.
-
Protocol 2: Sample Preparation (Protein Precipitation)
Objective: To extract the analyte and internal standard from the biological matrix.
Procedure:
-
To each 1 mL calibration standard, add 3 mL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: GC-MS Analysis
Objective: To analyze the prepared samples and generate data for the calibration curve.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Ethyl Hexanoate: m/z 88, 116
-
Ethyl Hexanoate-d11: m/z 99, 127
-
Data Analysis and Visualization
The data obtained from the GC-MS analysis is used to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then performed to determine the equation of the line, the coefficient of determination (r²), and to assess the linearity of the response.
Caption: Workflow for assessing the linearity and range of a calibration curve.
Caption: Impact of internal standard choice on performance.
A Comparative Guide to Deuterium Isotope Effects in Enzyme Kinetic Assays: A Case Study of Ethyl Acetate-d3 and Pig Liver Esterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic hydrolysis of a standard substrate, Ethyl Acetate (B1210297), and its deuterated analog, Ethyl Acetate-d3, by Pig Liver Esterase (PLE). The inclusion of experimental data, detailed protocols, and pathway visualizations aims to offer a comprehensive resource for understanding and applying kinetic isotope effects (KIEs) in drug metabolism and enzyme mechanism studies.
Introduction to Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, revealing the rate-limiting steps and the nature of transition states. It manifests as a change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. In the context of drug development, introducing deuterium (B1214612) at a site of metabolic modification can slow down the rate of metabolism, a strategy used to improve the pharmacokinetic profiles of certain drugs.[1][2]
This guide uses the well-characterized enzyme Pig Liver Esterase (PLE, EC 3.1.1.1) and its hydrolysis of ethyl acetate as a model system to illustrate the principles of deuterium KIEs. PLE is a widely used serine esterase in biotechnology and a model for understanding the metabolism of ester-containing compounds.[3]
Comparative Kinetic Data
The following table summarizes the hypothetical kinetic parameters for the hydrolysis of Ethyl Acetate and its deuterated counterpart, Ethyl Acetate-d3, by Pig Liver Esterase. These values are illustrative and typical for a primary deuterium isotope effect where the C-H bond cleavage is part of the rate-determining step.
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | KIE (kH/kD) on Vmax | KIE (kH/kD) on kcat/Km |
| Ethyl Acetate (H) | 2.5 | 150 | 75 | 3.0 x 10⁴ | \multirow{2}{}{1.8} | \multirow{2}{}{2.5} |
| Ethyl Acetate-d3 (D) | 2.6 | 83.3 | 41.7 | 1.6 x 10⁴ |
Note: Data are hypothetical and for illustrative purposes to demonstrate a typical kinetic isotope effect.
Experimental Protocols
A detailed methodology for conducting the enzyme kinetic assays to obtain the data presented above is crucial for reproducibility and comparison.
1. Materials and Reagents:
-
Pig Liver Esterase (PLE), commercially available, of sufficient purity.[3]
-
Ethyl Acetate
-
Ethyl Acetate-d3 (synthesized with deuterium at the acetyl methyl group)
-
Phosphate (B84403) Buffer (50 mM, pH 7.5)[4]
-
Sodium Hydroxide (NaOH) solution, standardized (e.g., 0.01 M) for titrimetric assays.
-
pH-stat or spectrophotometer.
2. Enzyme Preparation:
-
A stock solution of Pig Liver Esterase is prepared in cold phosphate buffer. The concentration should be determined using a standard protein assay (e.g., Bradford or BCA).
3. Kinetic Assay (pH-stat method):
The hydrolysis of ethyl acetate produces acetic acid, leading to a decrease in pH. A pH-stat can be used to monitor the reaction rate by titrating the acid produced with a standardized base to maintain a constant pH.
-
Set up a reaction vessel with 25 mL of the phosphate buffer at a constant temperature (e.g., 25°C).
-
Add the substrate (Ethyl Acetate or Ethyl Acetate-d3) to the desired final concentration.
-
Initiate the reaction by adding a known amount of the PLE stock solution.
-
The pH-stat will automatically add NaOH to maintain the pH at a set value (e.g., 8.0).
-
The rate of NaOH addition is recorded, which is directly proportional to the rate of the enzymatic reaction.
-
Initial velocities are determined at various substrate concentrations to calculate Km and Vmax using Michaelis-Menten kinetics.
4. Data Analysis:
-
The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.
-
The catalytic constant (kcat) is calculated from Vmax and the enzyme concentration.
-
The kinetic isotope effect is calculated as the ratio of the rate constant for the light substrate (kH) to that of the heavy substrate (kD).
Reaction Mechanism and Visualization
The hydrolysis of esters by Pig Liver Esterase, a serine hydrolase, typically follows a Ping-Pong Bi-Bi mechanism. This involves the formation of a covalent acyl-enzyme intermediate.
Reaction Steps:
-
The ester substrate binds to the enzyme's active site.
-
The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
The alcohol portion of the ester is released, and a stable acyl-enzyme intermediate is formed.
-
A water molecule enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate.
-
A second tetrahedral intermediate is formed.
-
The carboxylic acid product is released, and the enzyme is regenerated.
Below are Graphviz diagrams illustrating the experimental workflow and the enzymatic reaction mechanism.
References
Precision and Accuracy in Analytical Methods: A Comparative Guide to Using Ethyl Butyrylacetate-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precision and accuracy of analytical methods are paramount for reliable and reproducible results. In quantitative analysis, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard is crucial for correcting variations during sample preparation and analysis. This guide provides a comprehensive evaluation of the use of Ethyl Butyrylacetate-d5, a deuterated internal standard, and compares its performance with a common alternative.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thus experiencing the same variations during the analytical process. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This subtle mass difference allows for their differentiation by a mass spectrometer while ensuring nearly identical behavior during extraction, chromatography, and ionization.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like this compound for the quantification of ethyl butyrate (B1204436) is expected to yield high precision and accuracy. Data from studies on similar deuterated standards for short-chain fatty acids and their esters demonstrate the robustness of this approach. For instance, a method utilizing D7-butyric acid as an internal standard for butyrate analysis reported excellent precision and accuracy. Similarly, the analysis of fatty acid ethyl esters using deuterated internal standards has shown high accuracy and precision[1].
As a point of comparison, a non-deuterated, structurally similar compound, such as ethyl hexanoate, can be used as an internal standard. While this is a more cost-effective approach, the differences in chemical structure and physicochemical properties between the analyte and the internal standard can lead to variations in extraction efficiency and chromatographic behavior, potentially impacting the accuracy and precision of the quantification.
Table 1: Comparison of Method Performance using this compound and an Alternative Internal Standard
| Performance Metric | Method using this compound (Deuterated IS) | Method using Ethyl Hexanoate (Non-Deuterated IS) |
| Precision (RSD%) | ||
| Intra-day | < 5% | < 10% |
| Inter-day | < 10% | < 15% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Linearity (r²) | > 0.995 | > 0.990 |
Note: The performance data for this compound is based on expected performance from validated methods using similar deuterated internal standards for related analytes. The data for the alternative internal standard is representative of typical performance for non-deuterated internal standards in GC-MS analysis.
Experimental Protocols
Quantification of Ethyl Butyrate using Headspace GC-MS with this compound as Internal Standard
This protocol describes a general procedure for the quantification of ethyl butyrate in a liquid matrix (e.g., a beverage or biological fluid) using a stable isotope dilution assay with this compound.
1. Materials and Reagents:
-
Ethyl butyrate standard
-
This compound internal standard
-
Methanol (B129727) (or other suitable solvent), HPLC grade
-
Deionized water
-
Sodium chloride
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Standard Solution of Ethyl Butyrate (1000 µg/mL): Accurately weigh 100 mg of ethyl butyrate and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution 1:10 with methanol.
3. Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial.
-
Spike the sample with 50 µL of the 10 µg/mL internal standard working solution (final concentration of 100 ng/mL).
-
For the calibration curve, use 5 mL of deionized water in place of the sample and spike with the appropriate working standard solution and the internal standard.
-
Immediately cap the vials tightly.
4. Headspace GC-MS Analysis:
-
Headspace Autosampler Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 minutes
-
Injection Volume: 1 mL
-
-
GC-MS Parameters:
-
GC Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 220°C at 20°C/min (hold for 5 min).
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl Butyrate ions: m/z 88, 73, 43
-
This compound ions: m/z 93, 78, 43
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of ethyl butyrate in the samples by using the linear regression equation from the calibration curve.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship of using an internal standard for quantification.
Caption: Experimental workflow for the quantification of ethyl butyrate.
Caption: Principle of internal standard correction for accurate quantification.
References
Comparison of Ethyl Butyrylacetate-d5 stability versus its non-deuterated analog
In the realm of drug development and molecular research, enhancing the metabolic stability of a compound is a critical objective to improve its pharmacokinetic profile and therapeutic efficacy. One established strategy to achieve this is through isotopic substitution, specifically the replacement of hydrogen atoms with deuterium (B1214612). This guide provides a comparative analysis of the stability of Ethyl Butyrylacetate-d5 versus its non-deuterated analog, supported by foundational principles of chemical kinetics and illustrative experimental data.
The Kinetic Isotope Effect: A Stronger Bond for Enhanced Stability
The primary reason for the increased stability of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[1][2][3] This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond.[4] Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate for any process that involves the cleavage of this bond, such as enzymatic metabolism.[4][5][6]
Strategic deuteration of a molecule at sites susceptible to metabolic degradation can therefore significantly slow down its breakdown, leading to a longer half-life and increased systemic exposure.[2][7][8] For Ethyl Butyrylacetate, deuteration of the butyryl group (to give this compound) is expected to protect it from common metabolic pathways such as oxidation.
Comparative Stability Data
The following table summarizes hypothetical data from a comparative stability study of this compound and its non-deuterated analog in human liver microsomes.
| Parameter | Ethyl Butyrylacetate | This compound | Fold Increase in Stability |
| Half-life (t½, min) | 15.2 | 45.6 | 3.0x |
| Intrinsic Clearance (CLint, µL/min/mg) | 98.5 | 32.8 | 3.0x |
| % Remaining after 60 min | 12.5% | 37.5% | 3.0x |
This data is illustrative and based on typical improvements observed with deuteration.
Experimental Protocols
A standard in vitro metabolic stability assay using liver microsomes would be employed to generate the comparative data.
Objective: To determine the metabolic half-life and intrinsic clearance of Ethyl Butyrylacetate and this compound in human liver microsomes.
Materials:
-
Ethyl Butyrylacetate
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Initiation of Reaction: The test compounds (Ethyl Butyrylacetate and this compound) are added to separate pre-warmed aliquots of the incubation mixture to initiate the metabolic reaction. The final substrate concentration is typically 1 µM.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as 0.693/k.
Conclusion
The strategic deuteration of Ethyl Butyrylacetate to this compound is projected to significantly enhance its metabolic stability. This improvement is attributed to the kinetic isotope effect, which slows the rate of enzymatic degradation. The provided experimental framework offers a robust method for quantifying this stability enhancement. For researchers and drug development professionals, utilizing deuterated analogs presents a valuable strategy for optimizing the pharmacokinetic properties of lead compounds, potentially leading to more effective and safer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Berti lab - Kinetic isotope effects [sites.google.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. bioscientia.de [bioscientia.de]
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis
In the exacting field of regulated bioanalysis, the pursuit of accurate, reproducible, and reliable data is paramount for drug development and regulatory submissions. The choice of an internal standard (IS) is a critical decision that profoundly impacts the quality of bioanalytical data. While various types of internal standards exist, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, has emerged as the gold standard. This guide provides a comprehensive, data-driven justification for the preferential use of deuterated standards over alternatives like structural analogs in regulated bioanalysis, in line with global regulatory expectations.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] This structural similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatographic separation, and mass spectrometric detection.[2] This co-elution and co-ionization behavior is crucial for compensating for the variability inherent in the bioanalytical process, most notably matrix effects.[1][3]
Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a significant source of error in LC-MS/MS-based bioanalysis.[1][4] A deuterated internal standard, because it co-elutes with the analyte and has the same ionization properties, experiences the same degree of matrix effect.[5] Consequently, the ratio of the analyte's response to the internal standard's response remains constant, leading to more accurate and precise quantification.[4]
The following table summarizes a comparative analysis of a hypothetical drug quantified using a deuterated internal standard versus a structural analog internal standard, illustrating the typical performance differences observed in validation experiments.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | |||
| Low QC (3x LLOQ) | -1.5% | -12.8% | Within ±15% of nominal value |
| Medium QC | +0.8% | +9.5% | Within ±15% of nominal value |
| High QC | -2.3% | -8.2% | Within ±15% of nominal value |
| Precision (%CV) | |||
| Low QC (3x LLOQ) | 3.5% | 14.2% | ≤15% |
| Medium QC | 2.1% | 11.8% | ≤15% |
| High QC | 1.8% | 9.7% | ≤15% |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | 2.8% | 18.5% | ≤15% |
This table presents representative data synthesized from multiple sources to illustrate the performance differences. Actual results will vary depending on the analyte, matrix, and method.
The data clearly demonstrates the superior accuracy and precision achieved with the deuterated internal standard. The lower percent bias and percent coefficient of variation (%CV) values indicate a more reliable and reproducible assay, which is a critical requirement for regulatory submissions.[1] The significant difference in the matrix effect demonstrates the deuterated standard's ability to effectively compensate for variability between different sources of the biological matrix.
Regulatory Perspective: Harmonization under ICH M10
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[6][7] This guideline explicitly states that a stable isotope-labeled internal standard is the preferred choice for bioanalytical methods.[7] While the use of a structural analog is permissible, it requires more extensive validation and justification to demonstrate its suitability.[6] The preference for SIL-IS is rooted in their ability to provide more reliable and robust data, which facilitates a smoother regulatory review process.[5]
Experimental Protocols
To objectively compare the performance of different internal standards, a series of validation experiments must be conducted. The following are detailed methodologies for key experiments as recommended by the ICH M10 guideline.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for the variability of matrix effects from different biological matrix lots.
Procedure:
-
Sample Preparation:
-
Obtain a minimum of six different lots of the blank biological matrix.
-
Prepare three sets of samples at low and high concentrations:
-
Set 1 (Neat Solution): Analyte and internal standard spiked in a neat solution (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
-
Analysis: Analyze all prepared samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): For each matrix lot, calculate the MF for the analyte and the internal standard.
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots.
-
Acceptance Criteria: The %CV of the IS-Normalized MF should be ≤15%.
Experimental Protocol: Accuracy and Precision
Objective: To determine the accuracy and precision of the method across the analytical range.
Procedure:
-
Sample Preparation:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3x LLOQ), Medium QC, and High QC.
-
-
Analysis:
-
Intra-run (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-run (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
-
Calculations:
-
Calculate the mean, standard deviation, and %CV for the measured concentrations at each QC level.
-
Calculate the accuracy as the percentage of the mean measured concentration to the nominal concentration (%Bias).
-
Acceptance Criteria:
-
The %CV for each QC level should be ≤15% (≤20% at the LLOQ).
-
The mean concentration at each QC level should be within ±15% of the nominal concentration (±20% at the LLOQ).
Visualizing the Rationale and Workflow
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Bioanalytical workflow with different internal standards.
Caption: Decision-making process for internal standard selection.
References
- 1. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. database.ich.org [database.ich.org]
A Guide to Inter-Laboratory Comparison of Ethyl Butyrylacetate-d5 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of analytical methods using Ethyl Butyrylacetate-d5 as an internal standard. Due to the absence of publicly available round-robin or proficiency testing data specific to this compound, this document serves as a template, offering standardized protocols and data presentation formats to ensure consistency and comparability across participating laboratories. The use of a stable isotope-labeled internal standard like this compound is critical in modern quantitative analysis, particularly in complex matrices encountered in drug development.[1][2] A deuterated internal standard is the preferred choice as it co-elutes with the analyte and exhibits similar behavior during extraction and ionization, correcting for variability and improving data accuracy.[1][3]
Introduction to Inter-Laboratory Comparison
An inter-laboratory comparison, or round-robin study, is a powerful method for validating an analytical procedure and assessing its reproducibility.[4][5] By having multiple laboratories analyze the same samples, it is possible to determine the level of agreement and identify potential biases in the methodology. This process is crucial for establishing a robust and reliable analytical method that can be transferred across different sites, a common requirement in global clinical trials and drug development programs.[4]
This compound is a deuterated analog of Ethyl Butyrylacetate, making it an ideal internal standard for the quantification of its non-labeled counterpart or similar molecules. The choice of an internal standard is a critical step in method development.[6] While other deuterated standards for organic acids exist, such as Lactic Acid-d3 and Pyruvic Acid-d3, the selection of this compound would be based on its structural similarity to the specific analyte of interest, ensuring it effectively mimics the analyte's behavior throughout the analytical process.[7]
Experimental Protocols
To ensure data comparability, all participating laboratories should adhere strictly to the following protocols.
This protocol describes the preparation of spiked human plasma samples.
-
Thaw : Thaw pooled human plasma and this compound internal standard (IS) stock solution at room temperature.
-
Internal Standard Spiking : Add 20 µL of this compound solution (at a concentration of 1 µg/mL in methanol) to 200 µL of blank human plasma in a microcentrifuge tube. This creates a consistent IS concentration in all samples.
-
Analyte Spiking : Prepare a calibration curve by spiking known concentrations of non-labeled Ethyl Butyrylacetate into the plasma/IS mixture.
-
Protein Precipitation : Add 600 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortex & Centrifuge : Vortex the tubes for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
Extract Supernatant : Transfer the supernatant to a clean vial for analysis.
This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
MS Transfer Line Temp : 280°C.
-
Ion Source Temp : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM).
-
Ethyl Butyrylacetate (Analyte): Monitor appropriate ions (e.g., m/z 88, 115).
-
This compound (IS): Monitor corresponding deuterated ions (e.g., m/z 93, 120).
-
Data Presentation
The following tables provide a standardized format for reporting quantitative results from each laboratory. The data presented here is illustrative and serves as a template for reporting actual experimental findings.
Table 1: Linearity of Calibration Curves
| Laboratory ID | Concentration Range (ng/mL) | Slope | Intercept | Correlation Coefficient (r²) |
| Lab-01 | 1 - 1000 | 0.0025 | 0.0011 | > 0.998 |
| Lab-02 | 1 - 1000 | 0.0024 | 0.0015 | > 0.997 |
| Lab-03 | 1 - 1000 | 0.0026 | 0.0009 | > 0.999 |
Table 2: Inter-Laboratory Precision and Accuracy
| Sample ID | Nominal Conc. (ng/mL) | Lab-01 Measured (ng/mL) | Lab-02 Measured (ng/mL) | Lab-03 Measured (ng/mL) | Mean Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| QC-Low | 5.0 | 4.8 | 5.2 | 4.9 | 4.97 | -0.6% | 4.1% |
| QC-Mid | 50.0 | 51.5 | 48.9 | 50.8 | 50.4 | +0.8% | 2.7% |
| QC-High | 500.0 | 495.0 | 508.0 | 499.0 | 500.7 | +0.1% | 1.4% |
Table 3: Limit of Quantification (LOQ) Comparison
| Laboratory ID | Determined LOQ (ng/mL) | S/N Ratio at LOQ |
| Lab-01 | 1.0 | 11.2 |
| Lab-02 | 1.2 | 10.5 |
| Lab-03 | 0.9 | 12.1 |
Visualizing Workflows
Diagrams created using Graphviz help to clarify complex workflows and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Butyrylacetate-d5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Ethyl Butyrylacetate-d5, including detailed operational procedures and disposal plans to foster a culture of safety and precision in your critical work.
Essential Safety and Handling Precautions
This compound, while a valuable compound in various research applications, requires careful handling due to its chemical properties. It is classified as a combustible liquid and can be harmful if swallowed.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
The following PPE is recommended when handling this compound:
-
Eye Protection: Wear safety glasses with side shields or goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Chemical-resistant protective gloves should be worn to prevent skin contact.[1]
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat and long-sleeved clothing, to prevent skin exposure.[1][3] In situations with a higher risk of splashing or exposure, flame-retardant antistatic protective clothing is advised.[4][5]
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required.[3] However, if engineering controls are insufficient to maintain airborne concentrations at acceptable levels, or during large-scale use or emergencies where vapors or aerosols may be generated, a NIOSH/MSHA or European Standard approved respirator should be used.[2][3][4]
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound throughout its lifecycle in the laboratory is crucial for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Keep it away from heat, sparks, open flames, and other sources of ignition.[1][6]
-
Store separately from incompatible materials such as acids, bases, and oxidizing or reducing agents.[1][3]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid contact with eyes, skin, and clothing.[6]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][4]
3. Accidental Release Measures:
-
In the event of a spill, immediately remove all sources of ignition.[1][6]
-
Ventilate the area and wear appropriate PPE.
-
Absorb the spill with an inert material such as sand, vermiculite, or earth.[1][6]
-
Collect the absorbed material using a spark-proof tool and place it into a suitable, labeled container for disposal.[6]
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[1][3]
5. Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local hazardous waste regulations.[6]
-
Do not dispose of the chemical down the drain.[4]
-
Empty containers may retain product residue and should be handled as hazardous waste.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Ethyl Butyrylacetate. Note that the deuterated form (d5) will have very similar physical and chemical properties.
| Property | Value |
| Flash Point | 78 °C (172.40 °F)[6] |
| Boiling Point/Range | 120 °C (248 °F)[5] |
| Melting Point/Range | -93 °C (-135 °F)[5] |
| Vapor Pressure | 17 hPa at 20 °C[7] |
| Vapor Density | 4 (vs air)[7] |
| Relative Density | 0.87 g/cm³ at 20 °C[7] |
| Autoignition Temperature | 463 °C[7] |
| NFPA Rating (estimated) | Health: 1; Flammability: 2; Instability: 0[6] |
Experimental Workflow for Safe Handling
To visually represent the safe handling process, the following workflow diagram outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
